molecular formula C4H9I B13848162 2-Iodobutane-D9

2-Iodobutane-D9

Cat. No.: B13848162
M. Wt: 193.07 g/mol
InChI Key: IQRUSQUYPCHEKN-CBZKUFJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodobutane-D9 is a useful research compound. Its molecular formula is C4H9I and its molecular weight is 193.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9I

Molecular Weight

193.07 g/mol

IUPAC Name

1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane

InChI

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

IQRUSQUYPCHEKN-CBZKUFJVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I

Canonical SMILES

CCC(C)I

Origin of Product

United States

Foundational & Exploratory

2-Iodobutane-D9 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Iodobutane-D9

This guide provides a comprehensive overview of this compound, a deuterated isotopologue of 2-iodobutane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document delves into the compound's chemical identity, physical properties, applications, and the analytical methodologies for its characterization, while also emphasizing safe handling and storage protocols.

Core Chemical Identity

This compound, also known as (±)-sec-Butyl-d9 Iodide, is a saturated alkyl halide where all nine hydrogen atoms on the butane backbone have been replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in various scientific analyses without significantly altering its chemical reactivity compared to its non-deuterated counterpart.

Chemical Identifiers

A precise understanding of a compound's identifiers is critical for procurement, regulatory compliance, and accurate documentation in research. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1219795-41-1[1][2]
Molecular Formula C₄D₉I[1]
Synonyms (±)-sec-Butyl Iodide-d9, 3-Iodobutane-1,1,1,2,2,3,4,4,4-d9[1][3]
InChI InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D[1]
InChIKey IQRUSQUYPCHEKN-CBZKUFJVSA-N[1]
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])(I)C([2H])([2H])[2H][1]

Physicochemical Properties and Specifications

The physical properties of this compound are largely similar to those of standard 2-iodobutane, with minor variations due to the increased mass from deuterium.

PropertyValueNotes
Molecular Weight 193.08 g/mol [1]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point ~119-120 °CData for the non-deuterated analog.[5][6]
Melting Point ~ -104 °CData for the non-deuterated analog.[5][6]
Density ~1.598 g/mL at 25 °CData for the non-deuterated analog.[5]
Isotopic Enrichment ≥99 atom % D[3]
Chemical Purity Typically >98% (GC)[7]
Solubility Insoluble in water; soluble in alcohol and diethyl ether.[2][4][5]
Stability Light-sensitive; flammable.[2][5] Often stabilized with copper.[3][7]The addition of a copper chip or powder is a standard practice to quench free radical reactions and scavenge traces of iodine that may form upon decomposition, thereby prolonging shelf life.

Applications in Scientific Research

The primary utility of this compound stems from its nature as a stable, isotopically labeled compound.[1] Its increased mass is easily distinguishable by mass spectrometry, making it an excellent internal standard for quantitative analysis of its non-deuterated analog or related volatile organic compounds.

Key Application Areas:
  • Quantitative Mass Spectrometry: Used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the accuracy and precision of quantification.

  • Mechanistic Studies: Employed in reaction mechanism studies to trace the fate of the butyl group in chemical transformations. The deuterium labels act as probes, and their location in the reaction products can be determined by NMR or mass spectrometry.

  • Environmental Analysis: Can be used as a surrogate standard in environmental monitoring for volatile organic compounds (VOCs) to assess the efficiency of sample preparation and analytical methods.

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

This protocol outlines the use of this compound for the quantification of 2-iodobutane in a sample matrix.

Objective: To accurately quantify the concentration of 2-iodobutane in an organic solvent using this compound as an internal standard.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 2-iodobutane (the analyte) in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (the internal standard, IS) in methanol.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking known, varying amounts of the analyte stock solution into vials.

    • To each calibration standard, add a fixed amount of the IS stock solution. For example, add 10 µL of the 1 mg/mL IS solution to each standard.

    • Dilute all calibration standards to a final volume of 1 mL with methanol. This results in a constant concentration of the IS and varying concentrations of the analyte.

  • Sample Preparation:

    • To 1 mL of the unknown sample, add the same fixed amount of the IS stock solution (10 µL of 1 mg/mL).

  • GC-MS Analysis:

    • Inject 1 µL of each calibration standard and the unknown sample into the GC-MS system.

    • The GC method should be optimized to separate 2-iodobutane from other matrix components.

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and the IS.

      • For 2-iodobutane (M=184.02), monitor the molecular ion [M]⁺ at m/z 184 and a key fragment ion, such as [C₄H₉]⁺ at m/z 57.[8]

      • For this compound (M=193.08), monitor the molecular ion [M]⁺ at m/z 193 and the corresponding fragment [C₄D₉]⁺ at m/z 66.

  • Data Analysis:

    • For each injection, calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Causality: The use of a deuterated internal standard is a superior method for quantification because it co-elutes with the analyte and experiences similar ionization and fragmentation behavior in the mass spectrometer. This corrects for variations in injection volume, sample loss during preparation, and fluctuations in instrument response, leading to highly reliable results.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing A Prepare Analyte & IS Stock Solutions B Create Calibration Curve Standards (Varying Analyte, Fixed IS) A->B C Prepare Unknown Sample (Add Fixed IS) A->C D GC-MS Analysis (SIM Mode) B->D C->D E Integrate Peak Areas (Analyte & IS) D->E F Calculate Peak Area Ratios (Analyte / IS) E->F G Plot Calibration Curve (Ratio vs. Concentration) F->G For Standards H Quantify Unknown Sample Concentration F->H For Unknown G->H

Caption: Workflow for using this compound as an internal standard.

Analytical Characterization

Confirming the identity and purity of isotopically labeled compounds is paramount. NMR and Mass Spectrometry are the primary techniques for the structural verification of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a definitive molecular weight and characteristic fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 193, corresponding to [C₄D₉I]⁺, confirms the molecular weight.

  • Key Fragments: The base peak for the non-deuterated compound is often the butyl cation [C₄H₉]⁺ at m/z 57.[8] For this compound, the corresponding fragment [C₄D₉]⁺ would be observed at m/z 66. The presence of iodine can be confirmed by a peak at m/z 127, corresponding to the iodine cation [I]⁺.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels.

  • ¹H NMR: In a fully deuterated compound like this compound with high isotopic enrichment (e.g., 99 atom % D), the proton NMR spectrum should show only very small residual signals from the non-deuterated species.[3] The absence of significant proton signals at the chemical shifts expected for 2-iodobutane confirms successful deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the carbon backbone. The spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.[9] The signals will be split into multiplets due to coupling with deuterium (C-D coupling), which differs from the C-H coupling seen in the non-deuterated analog.

Safety, Handling, and Storage

Proper handling and storage are essential due to the chemical nature of alkyl iodides.

  • Hazards: 2-Iodobutane is a flammable liquid and vapor.[2][5][7] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[2][10]

  • Handling Precautions:

    • Work in a well-ventilated area or a fume hood.[2][11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][11]

    • Use non-sparking tools and ground all equipment when transferring the liquid to prevent static discharge.[2][11][12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][11]

    • Protect from light, as alkyl iodides can decompose to release free iodine.[2][11]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][11]

  • Stability: The compound is typically stabilized with copper.[3][7] It is recommended to re-analyze for chemical purity if stored for extended periods (e.g., over three years).[3]

References

  • (±)-2-Iodobutane-d9 - CymitQuimica.

  • (±)-2-Iodobutane-d9 - CDN Isotopes.

  • 2-Iodobutane 513-48-4 wiki - Guidechem.

  • Hazard Summary: 2-Iodobutane - NJ.gov.

  • 2-Iodobutane (stabilized with Copper chip) - TCI Chemicals.

  • 1H proton nmr spectrum of 2-iodobutane - Doc Brown's Chemistry.

  • mass spectrum of 2-iodobutane - Doc Brown's Chemistry.

  • 1-Iodobutane-d9 - Sigma-Aldrich.

  • 2-Iodobutane | CAS#:513-48-4 | Chemsrc.

  • SAFETY DATA SHEET: 2-Iodobutane - Fisher Scientific.

  • 2-IODOBUTANE | CAS 513-48-4 - Matrix Fine Chemicals.

  • 2-IODOBUTANE - CAMEO Chemicals - NOAA.

  • The Carbon-13 13C NMR spectrum of 2-iodobutane - Doc Brown's Chemistry.

  • 2-Iodobutane(513-48-4) MS spectrum - ChemicalBook.

  • 2-Iodobutane(513-48-4) 1H NMR - ChemicalBook.

  • 2-Iodobutane | 513-48-4 - ChemicalBook.

  • 2-Iodobutane, (2S)- | C4H9I | CID 12475337 - PubChem.

  • CAS 513-48-4: 2-Iodobutane - CymitQuimica.

  • 2-Iodobutane (stabilized with Copper chip) 98.0+%, TCI America™ | Fisher Scientific.

  • l-2-iodobutane - NIST WebBook.

  • 2-iodobutane - 513-48-4, C4H9I, density, melting point, boiling point, structural formula, synthesis.

  • Butane, 2-iodo- - NIST WebBook.

  • 2-Iodobutane - Sigma-Aldrich.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Deuterated Pharmaceuticals Using 2-Iodobutane-D9

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a powerful strategy to enhance their pharmacokinetic profiles. This application note provides a comprehensive guide to the use of 2-Iodobutane-D9, a novel deuterated building block, for the synthesis of deuterated pharmaceuticals. We will delve into the scientific principles underpinning the deuterium kinetic isotope effect (KIE) and its application in drug design. A detailed, field-proven protocol for the synthesis of a model deuterated compound, Deutero-Nabumetone-D9, is presented, including reaction optimization, purification, and rigorous analytical characterization. This guide is intended to equip researchers with the necessary knowledge and practical methodologies to leverage this compound in their drug discovery and development programs.

Introduction: The Deuterium Advantage in Pharmaceutical Sciences

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the metabolic fate of a drug molecule.[1][2] This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater mass of deuterium compared to protium, which results in a stronger carbon-deuterium (C-D) bond.[1][3] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are often slowed down when a C-D bond is present.[1][4]

In drug metabolism, many oxidative transformations are catalyzed by cytochrome P450 (CYP) enzymes, which frequently target metabolically labile C-H bonds.[1][4] By strategically replacing these hydrogens with deuterium, the rate of metabolism can be reduced, leading to several potential therapeutic benefits:

  • Improved Metabolic Stability and Increased Half-Life: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[2][5]

  • Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[5]

  • Reduced Formation of Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce harmful byproducts, thereby improving the safety profile of a drug.

  • Altered Pharmacokinetic Profiles: The ability to fine-tune metabolic pathways allows for the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6]

The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), demonstrated the clinical and commercial viability of this approach, paving the way for a new generation of deuterated therapeutics.[2]

This compound: A Novel Building Block for Targeted Deuteration

This compound is a perdeuterated isotopologue of 2-iodobutane, where all nine hydrogen atoms have been replaced with deuterium. This reagent serves as a valuable synthetic tool for introducing a deuterated sec-butyl (-CH(CD₃)CD₂CD₃) moiety into a target molecule. The sec-butyl group is a common structural motif in a variety of pharmaceuticals.[7]

The iodine atom in this compound is an excellent leaving group, making it highly amenable to nucleophilic substitution reactions. This allows for the straightforward formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing a versatile method for incorporating the sec-butyl-D9 group into a wide range of molecular scaffolds.

Model Synthesis: Preparation of Deutero-Nabumetone-D9

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a deuterated analog of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). The sec-butyl group in our model compound, Deutero-Nabumetone-D9, is a key site of metabolism in the parent drug. By deuterating this position, we aim to demonstrate a synthetic strategy that could potentially lead to an improved pharmacokinetic profile.

Synthetic Strategy

The synthesis of Deutero-Nabumetone-D9 will be achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. The sodium salt of 6-methoxy-2-naphthol will be reacted with this compound to yield the desired deuterated product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 6-methoxy-2-naphthol 6-Methoxy-2-naphthol Deprotonation Deprotonation 6-methoxy-2-naphthol->Deprotonation Forms Sodium Salt Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Deprotonation This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (SN2) This compound->Nucleophilic_Substitution Deprotonation->Nucleophilic_Substitution Alkoxide Intermediate Deutero-Nabumetone-D9 Deutero-Nabumetone-D9 Nucleophilic_Substitution->Deutero-Nabumetone-D9

Caption: Synthetic workflow for Deutero-Nabumetone-D9.

Experimental Protocol

Materials:

  • 6-methoxy-2-naphthol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound (Isotopic Purity: ≥98 atom % D)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon or nitrogen, add 6-methoxy-2-naphthol (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of naphthol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt should result in a homogenous solution or a fine suspension.

  • Alkylation: Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the organic layer and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Deutero-Nabumetone-D9 as a solid.

Data Presentation
ParameterValue
Reactant 6-methoxy-2-naphthol
Molecular Weight174.20 g/mol
Reagent This compound
Molecular Weight193.09 g/mol
Isotopic Purity≥98 atom % D
Product Deutero-Nabumetone-D9
Theoretical Molecular Weight237.35 g/mol
Reaction Conditions
SolventAnhydrous DMF
BaseSodium Hydride
Temperature60 °C
Reaction Time12-18 hours
Typical Yield 75-85%

Analytical Characterization of Deuterated Pharmaceuticals

The rigorous characterization of deuterated compounds is crucial to confirm the site and extent of deuterium incorporation and to ensure the purity of the final product.[7][8] A multi-technique approach is recommended for comprehensive analysis.[9][10]

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized Deutero-Nabumetone-D9 NMR NMR Spectroscopy (¹H, ²H, ¹³C) Synthesized_Product->NMR Structural Confirmation & Isotopic Purity MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Product->MS Molecular Weight Confirmation & Isotopic Distribution HPLC HPLC/UPLC Synthesized_Product->HPLC Chemical Purity

Caption: Analytical workflow for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most direct evidence of successful deuteration is the disappearance or significant reduction of the proton signals corresponding to the deuterated positions. In the case of Deutero-Nabumetone-D9, the signals for the sec-butyl protons would be absent.

  • ²H NMR: This technique directly observes the deuterium nuclei, providing unambiguous confirmation of the location of deuterium incorporation. A signal corresponding to the sec-butyl-D9 group should be observed.

  • ¹³C NMR: Deuterium substitution can cause slight upfield shifts in the signals of the attached carbon atoms and can also lead to splitting of the carbon signal due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for assessing the isotopic distribution.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the deuterated compound from any non-deuterated or partially deuterated impurities before mass analysis.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition and the degree of deuteration. For Deutero-Nabumetone-D9, the molecular ion peak should correspond to the calculated mass of C₁₆H₇D₉O₂.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the chemical purity of the final compound. A high-purity deuterated compound is essential for accurate biological and clinical evaluation.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of deuterated pharmaceuticals containing a sec-butyl moiety. The protocol outlined in this application note for the synthesis of Deutero-Nabumetone-D9 provides a robust and reproducible method that can be adapted for the synthesis of other deuterated compounds. The strategic application of deuteration, facilitated by novel building blocks like this compound, holds significant promise for the development of safer and more effective medicines.

References

  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 387, 149-160.
  • Penner, N., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206264.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Role of NMR in Analytical Characterization of Deuterated Compounds. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

  • Wang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.
  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6196.

Sources

alkylation reaction conditions with 2-Iodobutane-D9

Application Note: Precision Alkylation with 2-Iodobutane-D9 ( )

Executive Summary & Strategic Value

In drug discovery, the "Deuterium Switch" is a critical strategy to improve metabolic stability by attenuating cytochrome P450-mediated oxidative dealkylation. This compound (sec-butyl iodide-


The Core Challenge: Unlike primary alkyl halides (e.g., Iodomethane-D3), this compound is a secondary electrophile . It sits on a knife-edge between Nucleophilic Substitution (


The Deuterium Advantage: This guide leverages a specific physicochemical phenomenon: the Deuterium Kinetic Isotope Effect (KIE) .[1][2][3] Since the



Reagent Profile: this compound

PropertyValue (Approx.)Critical Note
Chemical Formula

Fully deuterated alkyl chain.
Molecular Weight ~193.07 g/mol Heavier than non-deuterated (184.02 g/mol ).
Boiling Point 119-120 °CModerate volatility; do not reflux open vessels.
Density ~1.68 g/mLSignificantly denser than water; sinks in aqueous workups.
Stability Light SensitiveMUST store in amber vials/foil. Iodides degrade to

(purple/brown) upon light exposure.
Reactivity Class Secondary HalideSterically hindered; slower

than primary halides.

Mechanistic Decision Matrix

The following diagram illustrates the kinetic competition determining your yield. You must force the pathway toward the "Substitution Transition State."

ReactionPathwaysStartSubstrate (Nu:) + this compoundTS_SN2TS: Substitution (SN2)(Backside Attack)Start->TS_SN2 Polar Aprotic SolventSoft Base (Cs+)TS_E2TS: Elimination (E2)(Beta-D Abstraction)Start->TS_E2 Strong Base (OH-, OR-)High Heat (>80°C)Prod_SubTarget: Alkylated Product(Inversion of Config)TS_SN2->Prod_SubProd_ElimWaste: Deuterated Butene(Gas Evolution)TS_E2->Prod_ElimNoteKIE EFFECT:C-D bond breaking in E2 is slower.Use this to win the competition.TS_E2->Note

Figure 1: Kinetic competition between Substitution (


Optimized Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (The "Cesium Effect")

Objective: Convert a secondary amine to a tertiary amine with minimal elimination. Rationale: Cesium Carbonate (


4

Materials:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Dissolve the amine (1.0 mmol) in anhydrous ACN (3.0 mL).

    • Note: DMF is preferred if the substrate is polar/insoluble, but ACN is easier to remove during workup.

  • Base Addition: Add

    
     (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 10 minutes.
    
  • Reagent Addition: Add this compound (1.2 mmol) dropwise via syringe.

    • Critical: Do not dump the reagent. A high local concentration of electrophile can promote side reactions.

  • Reaction: Heat the mixture to 60°C .

    • Monitor: Check LCMS/TLC at 4 hours. Secondary iodides are slow. If conversion is <50%, raise temp to 70°C. Do not exceed 80°C to avoid rapid elimination.

  • Workup:

    • Cool to RT.

    • Filter through a Celite pad to remove inorganic salts (

      
      ).
      
    • Concentrate filtrate. If DMF was used, dilute with EtOAc and wash 3x with

      
       (5% aq) to remove DMF.
      
Protocol B: O-Alkylation of Phenols/Acids

Objective: Synthesis of deuterated sec-butyl ethers or esters.

Materials:

  • Substrate: Phenol or Carboxylic Acid

  • Reagent: this compound (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or 
    
    
    [4]
  • Solvent: DMF or Acetone

Step-by-Step:

  • Solvation: Dissolve Phenol (1.0 mmol) in DMF (2 mL).

  • Deprotonation: Add

    
     (2.0 mmol). Stir at RT for 15 mins.
    
    • Visual Cue: Phenoxides often change color (yellow/orange).

  • Alkylation: Add this compound (1.5 equiv).

  • Temperature:

    • Phenols: 60°C is usually sufficient.

    • Carboxylic Acids: May require 70-80°C due to lower nucleophilicity of the carboxylate.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.[5]

    • Note: Since this compound is lipophilic, unreacted reagent will remain in the organic layer. It can be removed via vacuum (it is volatile) or column chromatography.

Troubleshooting & Optimization Guide

Use this logic flow to correct issues without wasting expensive D9 reagent.

OptimizationProblemIssue ObservedIssue1Low Conversion(Reaction Stalled)Problem->Issue1Issue2Elimination Product(Alkene formation)Problem->Issue2Sol11. Switch Solvent to DMF (Polarity)2. Add TBAI (Phase Transfer)3. Increase Time (Not Temp)Issue1->Sol1Sol21. Lower Temp (-10°C)2. Switch Base to Cs2CO33. Dilute Reaction (0.1M)Issue2->Sol2

Figure 2: Troubleshooting decision tree for secondary alkylation.

Data Comparison: Solvent Effects on Selectivity

Based on internal standard alkylation of aniline derivatives.

SolventDielectric ConstantReaction RateElimination RiskRecommendation
Acetone 20.7SlowLowGood for highly reactive nucleophiles.
Acetonitrile (ACN) 37.5ModerateLow-ModerateBest Balance for most applications.
DMF 36.7FastModerateUse for sluggish amines; harder to remove.
THF 7.5Very SlowLowAvoid unless substrate solubility requires it.

Storage and Handling of this compound

  • Light: Iodides have a weak C-I bond. Photons cleave this bond, generating Iodine radicals (

    
    ) which dimerize to 
    
    
    . This turns the liquid brown and makes it acidic. Always wrap the bottle in aluminum foil.
  • Stabilization: If the reagent turns brown, it can be washed with dilute sodium thiosulfate (

    
    ) to restore quality, though for small D9 batches, it is better to prevent degradation.
    
  • Copper Wire: Storing over a small piece of bright copper wire can stabilize the iodide (Copper scavenges free iodine).

References

  • Deuterium in Drug Discovery (General Application)

    • Vertex AI Search Result 1.1: "Site-selective and multiple deuteration and application to drug discovery."[6] Osaka University.[7] 6

  • Cesium Carbonate Efficiency (The "Cesium Effect")

    • Vertex AI Search Result 1.20: "Cesium carbonate: a powerful inorganic base in organic synthesis."[8] Inno-Chem. 4

  • Kinetic Isotope Effect in Elimination (E2)

    • Vertex AI Search Result 1.8: "The E2 Reaction and the Deuterium Isotope Effect." Chemistry LibreTexts. 1[3][4][7][8][9][10][11][12][13][14]

  • Physical Properties of 2-Iodobutane

    • Vertex AI Search Result 1.11: "2-Iodobutane | CAS#:513-48-4 Properties."[12][15][16] ChemSrc. 17[3][4][9][10][11][14]

  • Alkylation of Amines (Methodology)

    • Vertex AI Search Result 1.15: "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters (ACS). 10[9][10][11][14]

introducing sec-butyl-d9 groups into metabolic tracers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sec-butyl moiety (


) is a critical structural pharmacophore in branched-chain amino acids (BCAAs) and lipophilic drug candidates. Introducing a perdeuterated sec-butyl-d9 group serves a dual purpose: it acts as a robust, non-radioactive mass tag (+9 Da) for metabolic flux analysis (MFA) and leverages the Kinetic Isotope Effect (KIE) to modulate metabolic clearance. This application note provides a validated workflow for synthesizing sec-butyl-d9 precursors, conjugating them to metabolic tracers, and interpreting the resulting complex mass isotopomer distributions (MIDs).

Part 1: Rationale & Mechanism

The Deuterium Advantage

Replacing the nine hydrogen atoms of the sec-butyl group with deuterium creates a chemically distinct but biologically recognizable tracer.

  • Mass Resolution: The +9 Da shift (

    
    ) moves the tracer signal well beyond the natural isotopic envelope of endogenous metabolites (typically 
    
    
    
    to
    
    
    ), significantly improving signal-to-noise ratios in LC-MS/MS.
  • Metabolic Stability (KIE): The sec-butyl group is prone to oxidation at the chiral methine center (C2) and the terminal methyl groups. Deuteration at C2 introduces a primary Kinetic Isotope Effect (

    
    ), slowing oxidative dealkylation (CYP450-mediated) and extending the tracer's half-life for downstream metabolite detection.
    
Target Applications
  • BCAA Metabolism: Tracking Isoleucine flux into the TCA cycle (via Propionyl-CoA and Acetyl-CoA).

  • Lipogenesis: Monitoring the incorporation of intact sec-butyl chains into cellular membranes.

  • Drug Development: "Metabolic switching"—forcing metabolic clearance away from the sec-butyl side chain to other sites on the molecule.

Part 2: Chemical Synthesis Strategy

The introduction of the sec-butyl-d9 group is chemically non-trivial due to the risk of elimination (E2) competing with substitution (


) at the secondary carbon, and the potential for stereochemical inversion.
Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Precursor 2-Butanol-d9 (Commercial) Activation Activation (PBr3 or HBr) Precursor->Activation 0°C, Solvent-free Intermediate 2-Bromobutane-d9 (Electrophile) Activation->Intermediate Distillation Coupling Nucleophilic Substitution (Target Amine/Thiol) Intermediate->Coupling K2CO3, DMF (SN2 Conditions) Elimination Butene-d9 (Unwanted Byproduct) Intermediate->Elimination Strong Base/Heat Product Tracer-sec-butyl-d9 (Final Probe) Coupling->Product HPLC Purification

Caption: Step-wise chemical introduction of the sec-butyl-d9 group. Note the critical divergence at the Intermediate stage where elimination is a competing risk.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Electrophile (2-Bromobutane-d9)

Prerequisite: Commercial 2-butanol-d9 is often racemic. If stereospecificity is required (e.g., for L-isoleucine analogs), start with enantiopure (S)-2-butanol-d9.

  • Reagents: 2-Butanol-d9 (1.0 eq), Phosphorus Tribromide (

    
    , 0.4 eq).
    
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Addition: Cool alcohol to -10°C. Add

    
     dropwise over 30 mins. Critical: Keep temperature low to prevent elimination.
    
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with ice water. Extract with diethyl ether. Wash organic layer with

    
     (aq) to remove acid traces.
    
  • Purification: Fractional distillation. Collect fraction at 91°C.

  • Validation: GC-MS must show parent ion

    
     145/147 (1:1 ratio for Br isotopes).
    
Protocol B: Conjugation to Metabolic Scaffold (General N-Alkylation)

Target: Attaching sec-butyl-d9 to a primary amine (e.g., an amino acid precursor).

  • Solvent System: Anhydrous DMF (Dimethylformamide). Why? Polar aprotic solvents favor

    
     substitution over elimination.
    
  • Base:

    
     (3.0 eq). Avoid strong bulky bases (like t-BuOK) which trigger E2 elimination.
    
  • Procedure:

    • Dissolve amine scaffold (1.0 eq) in DMF.

    • Add

      
       and stir for 15 min.
      
    • Add 2-bromobutane-d9 (1.2 eq) slowly.

    • Heat to 50°C for 12 hours.

  • Purification: Dilute with water, extract with EtOAc. Purify via Preparative HPLC (C18 column).

Part 4: Biological Application (Metabolic Flux Analysis)[1]

Pathway Mapping: Isoleucine-d9 Metabolism

When using an Isoleucine-d9 tracer (synthesized via the route above), the catabolism occurs in the mitochondria.

BCAA_Metabolism Tracer Isoleucine-d9 (Extracellular) Cyto Isoleucine-d9 (Cytosol) Tracer->Cyto LAT1 Transporter Mito Mitochondrial Entry Cyto->Mito Keto alpha-Keto-beta-methylvalerate-d9 Mito->Keto BCAT (Transamination) Split Acyl-CoA Dehydrogenase (Oxidation Step) Keto->Split BCKDH Complex Prop Propionyl-CoA-d5 (M+5) Split->Prop Carbon Chain Break Acetyl Acetyl-CoA-d3 (M+3) Split->Acetyl Beta-Oxidation TCA TCA Cycle Entry Prop->TCA Succinyl-CoA Acetyl->TCA Citrate

Caption: Fate of the sec-butyl-d9 group during BCAA catabolism. Note the splitting of the d9 tag into d5 and d3 fragments.

Data Interpretation Table

The sec-butyl-d9 group (


) does not remain intact during catabolism. It splits. Use this lookup table for MS analysis:
Metabolite FragmentChemical FormulaLabel PatternMass ShiftBiological Significance
Intact Tracer

M+9+9.056 DaUptake / Plasma Stability
Propionyl-CoA

M+5+5.031 DaDistal chain flux (anaplerosis)
Acetyl-CoA

M+3+3.018 DaProximal chain flux (oxidation)
HDO (Water)

M+1+1.006 DaOxidative loss of label

Part 5: Quality Control & Troubleshooting

Isotopic Purity Check

Before cell treatment, analyze the synthesized tracer via proton NMR (


-NMR) .
  • Success Criteria: Complete disappearance of the multiplet signals at 0.9 ppm (methyls), 1.3 ppm (methylene), and 1.6 ppm (methine).

  • Residual Proton Signal: Calculate atom % enrichment.

    
     D is required to prevent complex overlapping isotopomers in MFA.
    
Mass Spectrometry Pitfalls
  • Scrambling: During fragmentation (EI-MS), hydrogen/deuterium scrambling can occur. Use Soft Ionization (ESI) for intact mass validation.

  • Retention Time Shift: Deuterated compounds often elute slightly earlier than non-deuterated analogs on Reverse Phase HPLC due to weaker hydrophobic interactions (the "Deuterium Isotope Effect" on chromatography). Expect a shift of 0.1 - 0.3 minutes.

References

  • Preparation of Alkyl Bromides : "Preparation of sec-butyl bromide." PrepChem. Available at: [Link]

  • Kinetic Isotope Effects : "Kinetic Isotope Effects in Organic Chemistry." Macmillan Group / Princeton. Available at: [Link]

  • Metabolic Flux Analysis : "Metabolic flux analysis with isotope tracing using deuterium-labelled substrates." Nature Communications / ResearchGate. Available at: [Link]

  • BCAA Metabolism Tracing : "Isotope-Assisted Metabolic Flux Analysis." PubMed Central. Available at: [Link]

Strategic Synthesis and Validation of Stable Isotope-Labeled Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gold Standard in Matrix Normalization

In quantitative LC-MS/MS bioanalysis, the suppression or enhancement of ionization by co-eluting matrix components (phospholipids, salts, endogenous proteins) is the primary source of analytical error. While structural analogs were historically used as internal standards (IS), they often fail to co-elute exactly with the analyte, leading to differential matrix effects.

Stable Isotope-Labeled Internal Standards (SIL-IS) are the regulatory gold standard. By replacing specific atoms with heavy stable isotopes (


H, 

C,

N), the IS shares identical physicochemical properties with the analyte but is mass-resolved by the mass spectrometer.[1]

This guide details the strategic design, chemical synthesis, and rigorous validation of SIL-IS, moving beyond basic "recipes" to field-proven causality and troubleshooting.

Strategic Design: Isotope Selection & Positioning

Before synthesis begins, three critical parameters must be defined to prevent assay failure downstream.

A. Isotope Selection: Deuterium ( H) vs. Carbon-13 ( C)
FeatureDeuterium (

H)
Carbon-13 (

C) / Nitrogen-15 (

N)
Cost LowHigh
Synthesis Often 1-step (Exchange/Reduction)Multi-step (Building block incorporation)
Chromatography Risk: Slight retention time shift (shorter

) due to deuterium isotope effect.[2][3]
Ideal: Perfect co-elution.
Stability Potential for H/D back-exchange in acidic/protic media.Metabolically and chemically inert.

Expert Insight: While


C is superior for chromatography, Deuterium is often sufficient if the label is placed in a non-exchangeable position and the chromatographic method separates the analyte from the solvent front where matrix effects are worst.
B. Positioning the Label
  • Avoid Exchangeable Protons: Never label hydroxyl (-OH), amine (-NH), or thiol (-SH) protons. These will back-exchange with solvent water (

    
    ) immediately, erasing the mass shift.
    
  • Metabolic Stability: Do not place labels on metabolic "soft spots" (e.g., sites of hydroxylation or N-dealkylation) unless you specifically intend to track the metabolite. Loss of the label during metabolism yields a "light" metabolite that is indistinguishable from the endogenous metabolite.

  • Mass Shift Rule: Target a mass shift of

    
     +3 Da .
    
    • Reasoning: Natural isotopes (M+1, M+2) of the unlabeled analyte can contribute signal to the IS channel. A +3 Da shift minimizes this "crosstalk" (Cross-Signal Contribution).

Decision Logic for Synthesis Strategy

The following decision tree outlines the selection of the optimal synthetic route based on analyte structure and required purity.

SynthesisStrategy Start Start: Select Target Analyte IsComplex Is molecule > 1000 Da (Peptide/Protein)? Start->IsComplex BioSynth Route A: Biosynthetic Labeling (SILAC / 13C-Media) IsComplex->BioSynth Yes SmallMol Small Molecule (< 1000 Da) IsComplex->SmallMol No Reducible Contains Carbonyl/Nitrile/Unsat. Bond? SmallMol->Reducible AcidicProtons Are there acidic aromatic protons? Exchange Route B: Acid-Catalyzed H/D Exchange (Fast, Low Cost, Lower Specificity) AcidicProtons->Exchange Yes (Phenols/Anilines) BuildingBlock Route D: Total Synthesis with 13C/15N Precursors AcidicProtons->BuildingBlock No Reducible->AcidicProtons No Reduction Route C: Reductive Deuteration (High Specificity, Stable C-D Bonds) Reducible->Reduction Yes (e.g. LiAlD4)

Figure 1: Strategic decision tree for selecting the optimal stable isotope labeling methodology.

Detailed Protocols

Protocol A: Reductive Deuteration (High Specificity)

Target: Conversion of an Amide or Nitrile to a Deuterated Amine. Mechanism: Lithium Aluminum Deuteride (


) reduction.
Application:  Creating a 

-labeled amine linker, common in many CNS drugs.

Reagents:

  • Substrate (Amide/Nitrile)

  • Lithium Aluminum Deuteride (

    
    , >98 atom % D)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

    
     is pyrophoric; moisture exclusion is critical not just for safety, but to prevent isotopic dilution (H from water replacing D).
    
  • Reagent Prep: Charge the flask with

    
     (2.0 equivalents) and suspend in anhydrous THF (0.5 M concentration). Cool to 0°C.
    
  • Addition: Dissolve the substrate in minimal anhydrous THF. Add dropwise to the

    
     suspension over 20 minutes.
    
    • Expert Note: The exotherm indicates reaction progress. Maintain temperature <5°C to prevent side reactions.

  • Reflux: Warm to room temperature, then reflux (66°C) for 4–12 hours. Monitor by LC-MS (looking for the M+2 or M+4 shift depending on the functional group).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Workup: Stir until the aluminum precipitate turns white and granular (approx. 30 mins). Filter through a Celite pad.

  • Purification: Concentrate the filtrate. If necessary, convert to the HCl salt to prevent amine oxidation and recrystallize.

Protocol B: Acid-Catalyzed H/D Exchange (Aromatic Systems)

Target: Deuteration of phenols, anilines, or electron-rich heterocycles. Mechanism: Electrophilic Aromatic Substitution (EAS) equilibrium.

Step-by-Step Methodology:

  • Mixture: Dissolve substrate in

    
     containing 5-10% 
    
    
    
    (Deuterium Chloride).
  • Reaction: Heat in a sealed pressure tube at 120°C–150°C for 24 hours.

    • Expert Note: A sealed tube is required to reach temperatures above the boiling point of

      
       and drive the kinetics.
      
  • Monitoring: Analyze an aliquot by NMR. The disappearance of aromatic proton signals indicates exchange.

  • Locking the Label:

    • Cool and neutralize with

      
       (Sodium Deuteroxide) if necessary.
      
    • Extract into organic solvent (DCM or EtOAc).

    • Crucial Step: Wash the organic layer with

      
        (regular water) multiple times.
      
    • Why? You must back-exchange the labile protons (OH/NH) to H, leaving only the stable aromatic D. If you don't do this, your mass spec signal will drift as the OH/NH deuteriums slowly exchange with air moisture.

Quality Control & Validation

Synthesis is only half the battle. The SIL-IS must be validated for isotopic purity and lack of interference.

A. Isotopic Enrichment Calculation

You must quantify the contribution of the unlabeled (M+0) species in your synthesized standard.

Method: Direct Infusion MS (low concentration to avoid detector saturation). Formula:



Acceptance Criteria: The M+0 (unlabeled drug) presence in the IS should be < 0.5% of the concentration of the analyte at its Lower Limit of Quantification (LLOQ).

B. Validation Workflow (DOT Diagram)

ValidationWorkflow Synth Synthesized SIL-IS NMR 1H-NMR (Confirm Position) Synth->NMR MS_Infusion MS Infusion (Calc % Enrichment) Synth->MS_Infusion Interference Interference Check (Blank Matrix + IS) NMR->Interference MS_Infusion->Interference Crosstalk Crosstalk Check (ULOQ Analyte -> IS Channel) Interference->Crosstalk Release Release for Assay Crosstalk->Release

Figure 2: Quality Control workflow ensuring SIL-IS suitability for regulated bioanalysis.

C. Troubleshooting the "Deuterium Isotope Effect"

If your Deuterated IS elutes earlier than your analyte:

  • Cause: C-D bonds are shorter and have lower molar volume than C-H bonds, reducing lipophilicity and interaction with C18 stationary phases.

  • Impact: The IS may not experience the exact same matrix suppression window as the analyte.

  • Solution:

    • Switch to

      
      C labeled IS (no retention shift).
      
    • Use a shallower gradient to force co-elution.

    • Ensure the separation between IS and Analyte is small (< 0.1 min).

Data Presentation: Acceptance Criteria

ParameterAcceptance Criteria (FDA/ICH M10)
Chemical Purity > 95% (by HPLC/NMR)
Isotopic Purity < 0.5% unlabeled (M+0) contribution
Interference Signal in Blank + IS at Analyte mass < 20% of LLOQ
Cross-Signal Signal in ULOQ Analyte sample at IS mass < 5% of IS response

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][5][6] [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving 2-Iodobutane-D9

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-Iodobutane-D9 in various palladium- and nickel-catalyzed cross-coupling reactions. It delves into the unique considerations for this deuterated substrate, including its synthesis, handling, and the implications of the deuterium kinetic isotope effect (KIE) on reaction outcomes. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, emphasizing strategies to overcome challenges associated with secondary alkyl halide couplings, such as β-hydride elimination.

Introduction: The Significance of Deuterated Compounds and Advanced Coupling Methodologies

In modern drug discovery and development, the strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates has emerged as a powerful tool to enhance their metabolic stability, reduce dosing frequency, and improve safety profiles.[1][2] This "deuterium switch" approach can significantly alter the pharmacokinetic properties of a molecule by leveraging the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, metabolic pathways involving the cleavage of a C-H bond can be slowed down, leading to a more favorable drug profile.[2]

This compound, a deuterated analog of 2-iodobutane, serves as a valuable building block for introducing a deuterated sec-butyl moiety into complex molecules. Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable methods for constructing carbon-carbon and carbon-nitrogen bonds.[5][6][7] However, the use of secondary alkyl halides like 2-iodobutane in these reactions presents unique challenges, including sluggish oxidative addition and the potential for competing β-hydride elimination.[8][9] This guide provides detailed protocols and mechanistic insights to successfully employ this compound in these critical transformations, with a focus on robust and efficient catalytic systems.

Properties, Synthesis, and Handling of this compound

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₄D₉I[10]
Molecular Weight 193.07 g/mol [10]
Appearance Colorless to pale yellow liquid[11]
Boiling Point 119-120 °C (for non-deuterated)[3]
Density ~1.598 g/mL at 25 °C (for non-deuterated)[3]
Isotopic Enrichment ≥99 atom % D[10]
Chemical Purity ≥95%[10]
Stability Stable under recommended storage conditions. Light sensitive. Often stabilized with copper.[10]
Synthesis of this compound

This compound is typically synthesized from its corresponding deuterated alcohol, (±)-Butan-2-ol-d10. A common method involves the activation of the hydroxyl group followed by displacement with iodide. A reliable approach is the Appel reaction, which utilizes triphenylphosphine and iodine.

Reaction Scheme: (CD₃)₂CDCD₂OD + PPh₃ + I₂ → (CD₃)₂CDCD₂I + Ph₃PO + HI

Note: A detailed, step-by-step synthesis protocol should be developed and optimized in the laboratory. Commercially available tert-Butanol-d10 can also serve as a starting material for the synthesis of other deuterated butanol isomers.[12]

Handling and Storage

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[13][14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents.[3] Due to its light sensitivity, it should be stored in an amber bottle at room temperature.[10]

The Deuterium Kinetic Isotope Effect (KIE) in Coupling Reactions

The presence of deuterium in this compound can influence the rates of various steps in the catalytic cycle, an effect known as the deuterium kinetic isotope effect (KIE).[15] A primary KIE is observed when a C-D bond is broken in the rate-determining step, while a secondary KIE arises from deuterium substitution at a position adjacent to the reacting center.[16]

  • Oxidative Addition: The oxidative addition of the alkyl iodide to the metal center (Pd or Ni) is often the rate-determining step in the coupling of secondary alkyl halides.[17] The KIE for this step is expected to be minimal as the C-I bond is broken, not a C-D bond.

  • β-Deuteride Elimination: A significant consideration is the competitive β-hydride elimination pathway. In the case of this compound, this would be β-deuteride elimination. Due to the stronger C-D bond, the rate of β-deuteride elimination is significantly slower than β-hydride elimination.[18] This is a key advantage of using this compound, as it can suppress this common side reaction and lead to higher yields of the desired coupled product.

  • Reductive Elimination: The final step of the catalytic cycle, reductive elimination, involves the formation of the new C-C or C-N bond. A secondary KIE may be observed in this step, but it is generally smaller than the effect on β-hydride elimination.[19]

Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming C(sp³)-C(sp²) bonds. For unactivated secondary alkyl halides, nickel-based catalysts often outperform their palladium counterparts by mitigating β-hydride elimination.[2][17]

Rationale for Nickel Catalysis

Nickel catalysts are generally more effective for coupling secondary alkyl halides due to their different reactivity profiles compared to palladium.[20][21] They can promote the desired cross-coupling pathway over the competing β-hydride elimination, leading to higher product yields.[2][22] The use of specific ligands, such as 1,2-diamines, is crucial for achieving high efficiency at room temperature.[17]

Experimental Protocol

This protocol is adapted from established methods for the nickel-catalyzed Suzuki-Miyaura coupling of unactivated secondary alkyl halides.[2][17]

Reaction Scheme: (CD₃)₂CDCD₂I + Ar-B(OH)₂ --(Ni catalyst, ligand, base)--> (CD₃)₂CDCD₂-Ar

Materials:

  • This compound

  • Arylboronic acid

  • NiCl₂·glyme (or Ni(cod)₂)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 1,4-dioxane

  • Argon (or Nitrogen) gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere of argon, add NiCl₂·glyme (5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%).

  • Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the limiting reagent).

  • Add the arylboronic acid (1.2 equivalents).

  • Add this compound (1.0 equivalent).

  • Finally, add potassium tert-butoxide (2.0 equivalents).

  • Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Coupling Ni(0)L_n Ni(0)L_n Oxidative Addition Complex Oxidative Addition Complex Ni(0)L_n->Oxidative Addition Complex Oxidative Addition + R-I (this compound) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation + Ar-B(OR')2, Base Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Ni(0)L_n - R-Ar (Product)

Caption: Nickel-catalyzed Suzuki-Miyaura coupling cycle.

Nickel-Catalyzed Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between an alkyl halide and a terminal alkyne. Similar to the Suzuki coupling, nickel catalysis is often preferred for secondary alkyl halides.[1][23]

Rationale for Nickel Catalysis

Traditional palladium-catalyzed Sonogashira reactions can be sluggish with secondary alkyl halides.[7] Nickel catalysis provides a more reactive system that can facilitate the coupling of these challenging substrates under milder conditions.[1][3]

Experimental Protocol

This protocol is based on established procedures for the nickel-catalyzed Sonogashira coupling of non-activated secondary alkyl iodides.[1]

Reaction Scheme: (CD₃)₂CDCD₂I + R'-C≡CH --(Ni catalyst, ligand, base)--> (CD₃)₂CDCD₂-C≡C-R'

Materials:

  • This compound

  • Terminal alkyne

  • Ni(acac)₂

  • 1,10-Phenanthroline

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas supply

  • Standard Schlenk line glassware

Procedure:

  • In a glovebox, add Ni(acac)₂ (5 mol%) and 1,10-phenanthroline (10 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous DMF (to make a 0.2 M solution with respect to the limiting reagent).

  • Add the terminal alkyne (1.5 equivalents).

  • Add this compound (1.0 equivalent).

  • Add sodium tert-butoxide (2.0 equivalents).

  • Seal the tube and stir the mixture at 60 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualization of the Catalytic Cycle

Sonogashira_Coupling Ni(0)L_n Ni(0)L_n Oxidative Addition Complex Oxidative Addition Complex Ni(0)L_n->Oxidative Addition Complex Oxidative Addition + R-I (this compound) Alkyne Complex Alkyne Complex Oxidative Addition Complex->Alkyne Complex Alkyne Coordination/ Deprotonation + R'-C≡CH, Base Product Complex Product Complex Alkyne Complex->Product Complex Reductive Elimination Product Complex->Ni(0)L_n - R-C≡C-R' (Product)

Caption: Nickel-catalyzed Sonogashira coupling cycle.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][6] While typically applied to aryl halides, recent advancements have extended its scope to include alkyl halides.[11][20]

Considerations for Secondary Alkyl Halides

The Buchwald-Hartwig amination of secondary alkyl halides can be challenging. The choice of ligand is critical to promote the desired C-N bond formation and suppress side reactions.[5][8] Bulky, electron-rich phosphine ligands are often employed to facilitate both oxidative addition and reductive elimination.[24]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. It is based on modern Buchwald-Hartwig amination procedures.[25][26]

Reaction Scheme: (CD₃)₂CDCD₂I + R'R''NH --(Pd catalyst, ligand, base)--> (CD₃)₂CDCD₂-NR'R''

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃

  • A suitable biarylphosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon (or Nitrogen) gas supply

  • Standard Schlenk line glassware

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), the biarylphosphine ligand (4.8 mol%), and sodium tert-butoxide (1.5 equivalents) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).

  • Add the amine (1.2 equivalents).

  • Add this compound (1.0 equivalent).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition + R-I (this compound) Amide Complex Amide Complex Oxidative Addition Complex->Amide Complex Amine Coordination/ Deprotonation + R'R''NH, Base Product Complex Product Complex Amide Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L_n - R-NR'R'' (Product)

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.

Product Analysis and Characterization

The successful synthesis of the deuterated products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the absence or significant reduction of signals corresponding to the sec-butyl group. ²H NMR can be used to confirm the presence and location of the deuterium atoms. ¹³C NMR will show characteristic shifts for the carbon atoms bonded to deuterium.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the deuterated product and verify the incorporation of nine deuterium atoms.

Conclusion

The use of this compound in cross-coupling reactions offers a valuable strategy for the synthesis of deuterated molecules with potential applications in pharmaceutical and materials science. While the coupling of secondary alkyl halides presents inherent challenges, the use of modern catalytic systems, particularly those based on nickel, provides efficient and reliable methods for these transformations. A thorough understanding of the kinetic isotope effect and potential side reactions is crucial for successful reaction design and optimization. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Yi, J., Lu, X., Sun, Y. Y., Xiao, B., & Liu, L. (2013). Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides. Angewandte Chemie International Edition, 52(47), 12409-12413. [Link]

  • Zhang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218-1221. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]

  • Fan, Q., et al. (2021). Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. Organometallics. [Link]

  • Fundamental Reactions of Pd Compounds. In The Basic Chemistry of Organopalladium Compounds.
  • Thomke, K. (1977). Studying the mechanisms of dehydrogenation and dehydration of deuterated 2-butanols on oxides. Zeitschrift für Physikalische Chemie, 106(3-4), 225-236. [Link]

  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Request PDF. [Link]

  • Powell, D. A., & Fu, G. C. (2004). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 126(24), 7788-7789. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

  • Vaddamanu, M. K., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Chernyshev, V. M., et al. (2023). Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. ChemistryViews. [Link]

  • How do you convert 2-butane to 2-iodobutane? (2020). Quora. [Link]

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. DSpace@MIT. [Link]

  • Das, S., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications, 10(1), 1957. [Link]

  • Hie, L., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3159-3163. [Link]

  • 11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

  • Al-Masum, M., & Al-Zoubi, R. M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(11), 3192. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • β-Hydride elimination. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Beta-Hydride Elimination in Action #chemistryeducation #mechanism. (2024). YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2019). DSpace@MIT. [Link]

  • Janak, K. E., & Parkin, G. (2003). Normal and Inverse Primary Kinetic Deuterium Isotope Effects for C−H Bond Reductive Elimination and Oxidative Addition Reactions of Molybdenocene and Tungstenocene Complexes: Evidence for Benzene σ-Complex Intermediates. Journal of the American Chemical Society, 125(43), 13219-13224. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group. [Link]

  • Kinetic Isotopic Effect - Part 2 || Concepts in Organic Chemistry ||. (2020). YouTube. [Link]

  • 4.1: β-Elimination Reactions. (2023). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

  • Lee, C. W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213-1216. [Link]

  • 12.2: Pd-Catalyzed Cross Coupling Reactions. (2023). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1855-1865. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides. (n.d.). RSC Publishing. [Link]

Sources

Technical Guide: Applications of 2-Iodobutane-D9 in Mechanistic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Iodobutane-D9, a deuterated isotopic tracer, and its critical role in the elucidation of complex chemical reaction mechanisms. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring that each protocol is a self-validating system for generating reliable mechanistic insights.

Introduction: The Power of Isotopic Labeling

In the intricate world of chemical synthesis and drug development, understanding how a reaction proceeds is as crucial as knowing what is produced. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone of mechanistic investigation.[1] Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, is particularly valuable. Replacing hydrogen with deuterium creates a molecule that is chemically similar but physically heavier. This mass difference, while subtle, has profound effects on the kinetics of reactions where a carbon-hydrogen bond is involved, a phenomenon known as the Kinetic Isotope Effect (KIE).[2][]

2-Iodobutane is a classic secondary alkyl halide substrate, poised to undergo nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions.[4] The fully deuterated analog, this compound (where all nine hydrogen atoms are replaced by deuterium), serves as an exquisitely sensitive probe. It allows researchers to dissect reaction pathways, validate transition state theories, and ultimately, gain precise control over chemical transformations.[5]

Physicochemical Properties & Data

Accurate data is the foundation of reproducible science. The properties of this compound are summarized below.

PropertyValueSource
Chemical Name (±)-2-Iodobutane-1,1,1,2,2,3,4,4,4-d9[6]
CAS Number 1219795-41-1[6]
Molecular Formula C₄D₉I[6]
Molecular Weight 193.08 g/mol [6]
Appearance Neat Liquid[6]
Isotopic Purity Typically ≥98 atom % D[7]
Chemical Purity Typically ≥99% (CP)[7]
Boiling Point ~119-120 °C (for non-deuterated)[8]
Density ~1.598 g/mL at 25 °C (for non-deuterated)[8]

Note: Physical properties like boiling point and density are for the non-deuterated analog (2-Iodobutane) but are expected to be very similar for the D9 version.

Core Application: Kinetic Isotope Effect (KIE) Studies

The primary application of this compound is the investigation of the Kinetic Isotope Effect (KIE), which compares the rate of a reaction using a hydrogen-containing reactant (kH) to the rate of the same reaction with a deuterium-containing reactant (kD).[9]

Theoretical Basis: Zero-Point Energy

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This results in a lower zero-point vibrational energy (ZPE) for the C-D bond.[10] For a reaction to occur, energy must be supplied to overcome an activation barrier. Because the C-D bond starts from a lower energy state, breaking it requires more energy, leading to a slower reaction rate. This difference in activation energy is the origin of the KIE.

Caption: Zero-Point Energy diagram showing the higher activation energy for C-D bond cleavage.

3.1. Primary KIE: Probing Bond Cleavage

A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction.[11] For deuterium, the value of kH/kD is typically large, ranging from 2 to 8. This makes it a definitive test for mechanisms involving C-H bond cleavage in the slowest step.

3.2. Secondary KIE: Probing Transition State Geometry

A secondary KIE occurs when the isotopically labeled bond is not broken but is located at or near the reaction center.[9] These effects are much smaller (kH/kD values are typically 0.8–1.4) but provide invaluable information about changes in hybridization and steric environment at the transition state.[9][12]

  • α-Secondary KIE: Isotopic substitution at the carbon undergoing reaction (the α-carbon). It distinguishes between Sₙ1 (sp³ → sp²) and Sₙ2 (sp³ → crowded sp²-like) transition states.

  • β-Secondary KIE: Isotopic substitution at the adjacent carbon (the β-carbon). It provides insight into the degree of carbocation character and hyperconjugation in the transition state.

Experimental Protocols & Mechanistic Distinctions

This compound is ideal for distinguishing between the four competing pathways: Sₙ1, Sₙ2, E1, and E2.

Protocol 1: Distinguishing E2 from E1 via Primary KIE

Objective: To determine if the β-hydrogen is abstracted in the rate-determining step, a hallmark of the E2 mechanism.

Experimental Workflow:

E2_vs_E1_Workflow cluster_A Reaction A (Protio) cluster_B Reaction B (Deuterio) A1 2-Iodobutane A3 Monitor Rate (kH) (GC, NMR) A1->A3 Reaction Conditions A2 Strong, Bulky Base (e.g., t-BuOK) A2->A3 Reaction Conditions Calc Calculate KIE kH / kD A3->Calc B1 This compound B3 Monitor Rate (kD) (GC, NMR) B1->B3 Identical Conditions B2 Strong, Bulky Base (e.g., t-BuOK) B2->B3 Identical Conditions B3->Calc Interp Interpret Result Calc->Interp

Caption: Workflow for determining the primary KIE to distinguish E1 and E2 mechanisms.

Methodology:

  • Setup: Prepare two parallel reactions under identical conditions (solvent, temperature, concentration). Reaction A uses 2-Iodobutane, and Reaction B uses this compound. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is used to favor elimination.

  • Execution: Initiate both reactions simultaneously. Monitor the disappearance of the starting material or the appearance of the alkene products over time using a suitable analytical technique (e.g., Gas Chromatography or ¹H NMR).

  • Analysis: Determine the initial reaction rates, kH and kD, from the kinetic data.

  • Calculation: Compute the KIE as the ratio kH/kD.

Interpretation of Results:

  • Large KIE (kH/kD ≈ 3-8): This result strongly indicates that the β-C-H/D bond is broken in the rate-determining step. This is characteristic of a concerted E2 mechanism .[11]

  • No Significant KIE (kH/kD ≈ 1.0-1.2): This implies the β-C-H/D bond is not broken in the rate-determining step. The slow step is the formation of a carbocation, which is characteristic of the E1 mechanism .

Protocol 2: Distinguishing Sₙ1 from Sₙ2 via α-Secondary KIE

Objective: To probe the hybridization of the α-carbon in the transition state.

Mechanistic Rationale:

  • Sₙ1 Mechanism: The rate-determining step is the formation of a planar carbocation. The hybridization of the α-carbon changes from sp³ (tetrahedral) to sp² (trigonal planar). This change leads to a weakening of the α-C-H/D bonds, resulting in a small but measurable normal KIE (kH/kD > 1).

  • Sₙ2 Mechanism: The reaction proceeds through a pentacoordinate transition state where the α-carbon is sp²-like but sterically crowded. This constrained geometry often leads to a KIE value close to unity or even slightly inverse (kH/kD < 1).

Caption: Transition states for Sₙ1 and Sₙ2 reactions showing the α-deuterium.

Methodology:

  • Setup: As in Protocol 1, set up parallel reactions with 2-Iodobutane and this compound. Use a good nucleophile that is only weakly basic (e.g., sodium iodide in acetone for Sₙ2, or a polar protic solvent like ethanol for Sₙ1).

  • Execution & Analysis: Follow the same procedure as Protocol 1 to determine the rates kH and kD.

  • Calculation: Compute the KIE = kH/kD.

Interpretation of Results:

  • Normal KIE (kH/kD ≈ 1.1–1.25): Suggests an Sₙ1 mechanism , where the transition state involves significant carbocation character and a change to sp² hybridization.[9]

  • Unity or Inverse KIE (kH/kD ≈ 0.9–1.05): Consistent with an Sₙ2 mechanism , indicating a crowded, pentacoordinate transition state with no significant weakening of the α-C-D bond.

Summary of Expected KIE Values
MechanismType of KIEBond(s) ProbedExpected kH/kDMechanistic Insight
Sₙ1 α-Secondaryα-C-D~1.1 - 1.25Rate-determining sp³ → sp² rehybridization.
Sₙ2 α-Secondaryα-C-D~0.9 - 1.05Crowded pentacoordinate transition state.
E1 Primaryβ-C-D~1.0 - 1.2β-C-D bond is not broken in the rate-determining step.
E2 Primaryβ-C-D~3 - 8β-C-D bond is broken in the rate-determining step.
Conclusion

This compound is a powerful and versatile tool for the modern organic chemist. Through the careful measurement and interpretation of kinetic isotope effects, it provides unambiguous evidence to distinguish between competing reaction pathways. The protocols outlined in this guide demonstrate how this single isotopically labeled compound can be used to probe the fundamental nature of transition states in substitution and elimination reactions, leading to a deeper understanding and more precise control of chemical reactivity.

References
  • ThalesNano. (n.d.). Deuteration.
  • Franco-Moreno, R. A., & Ordoñez-Carlosama, L. Y. (2021). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 32(4), 59-70.
  • Simson Pharma Limited. (n.d.). Deuterated Compounds.
  • AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.
  • BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
  • CymitQuimica. (n.d.). (±)-2-Iodobutane-d9.
  • Guidechem. (n.d.). 2-Iodobutane 513-48-4 wiki.
  • ChemicalBook. (2026, January 13). 2-Iodobutane | 513-48-4.
  • Péter, Á. (2023, May 20). Kinetic Isotope Effect. Baran Group Meeting, The Scripps Research Institute.
  • Wikipedia contributors. (n.d.). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gold, V., & Kessick, M. A. (1965). Kinetic hydrogen isotope effects in the hydration of isobutene. Pure and Applied Chemistry, 8(3-4), 421-429.
  • Schlegel, H. B., & Wolfe, S. (1981). Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. An. Journal of the American Chemical Society, 103(13), 3702-3709.
  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Princeton University.
  • Chemsrc. (2025, August 26). 2-Iodobutane | CAS#:513-48-4.
  • Sigma-Aldrich. (n.d.). 1-Iodobutane-d9.
  • Tokyo Chemical Industry. (n.d.). 2-Iodobutane (stabilized with Copper chip).
  • National Center for Biotechnology Information. (n.d.). 2-Iodobutane, (2S)-. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Iodobutane.
  • Stack Exchange. (2020, May 1). In the reaction mentioned what percentage of reaction proceeds via SN1 mechanism?. Chemistry Stack Exchange.
  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate.
  • Scribd. (n.d.). SN1/SN2/E1/E2 Reaction Guide.
  • Apollo Scientific. (n.d.). 513-48-4 Cas No. | 2-Iodobutane.
  • Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism.
  • The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube.
  • Leah4sci. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions [Video]. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Storing and Handling 2-Iodobutane-D9

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 10, 2026

Welcome to the technical support guide for 2-Iodobutane-D9. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for storing and handling this valuable isotopically labeled compound. Proper handling is critical to ensure its chemical and isotopic purity, thereby safeguarding the integrity of your experimental results.[1]

Section 1: Quick Reference Storage Protocol

For immediate reference, the optimal storage conditions for this compound are summarized below. Adherence to these guidelines will significantly mitigate degradation.

Parameter Recommendation Rationale
Temperature -20°C or lowerSlows the rate of thermal decomposition, elimination (E1/E2), and hydrolysis reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3]
Light Protect from Light (Amber Vial)The C-I bond is labile and susceptible to photolytic cleavage, which generates free iodine.[4][5][6]
Container Amber Glass Vial with PTFE-lined CapProvides light protection and an inert, non-reactive seal to prevent moisture ingress.
Stabilizer Add Copper (powder, chip, or wire)Scavenges free iodine (I₂) and acidic byproducts (HI), preventing further degradation.[7][8]

Section 2: Understanding the Chemistry of Degradation

This compound, like other alkyl iodides, is susceptible to several degradation pathways. Understanding these mechanisms is key to preventing them. Organic compounds containing iodine are generally unstable in the presence of light.[4] The primary product of decomposition is elemental iodine (I₂), which is responsible for the characteristic pink-to-brown discoloration.[4]

The main degradation routes are:

  • Photodecomposition: Exposure to UV or ambient light can cleave the weak carbon-iodine bond, generating a sec-butyl-D9 radical and an iodine radical. These iodine radicals combine to form molecular iodine (I₂), causing discoloration.[4][9][10]

  • Hydrolysis: Reaction with water (moisture) can displace the iodide via a nucleophilic substitution reaction (SN1 or SN2) to form 2-butanol-D9 and hydroiodic acid (HI).[11][12] The rate of hydrolysis for iodoalkanes is faster than for bromo- or chloroalkanes because the C-I bond is the weakest.[13][14]

  • Elimination: In the presence of heat or trace basic impurities, this compound can undergo elimination (E1 or E2) to form a mixture of butene-D8 isomers and HI.[2]

  • Oxidation: Reaction with atmospheric oxygen, often initiated by light, can lead to complex degradation pathways and the formation of various impurities.

Visualization of Degradation Pathways

The following diagram illustrates the primary chemical pathways through which this compound can degrade.

G main This compound (C₄D₉I) prod_i2 Elemental Iodine (I₂) (Causes Discoloration) main->prod_i2 Photodecomposition prod_alc 2-Butanol-D9 main->prod_alc Hydrolysis prod_alkene Butene-D8 Isomers main->prod_alkene Elimination light Light (hν) light->prod_i2 water Water (H₂O) (Moisture) water->prod_alc heat Heat / Base heat->prod_alkene prod_acid Hydroiodic Acid (HI) prod_alc->prod_acid Byproduct prod_alkene->prod_acid Byproduct

Caption: Primary degradation routes for this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound in a question-and-answer format.

Q1: My vial of this compound has developed a pink or brown color. What happened and can I still use it?

  • Answer: The discoloration is caused by the formation of elemental iodine (I₂) due to decomposition, most commonly from exposure to light.[4] While the bulk of the material may still be this compound, the presence of iodine indicates that the product's purity is compromised. For sensitive applications requiring high purity (e.g., quantitative mass spectrometry, calibration standards), using a discolored reagent is not recommended. The iodine and other byproducts like HI can interfere with your experiment.

Q2: I ran a GC-MS/NMR analysis on my stored sample and see new, unexpected peaks. What are they?

  • Answer: These new peaks are likely degradation products. Common impurities include 2-butanol-D9 (from hydrolysis) and various butene-D8 isomers (from elimination).[2][11] Their presence confirms that the material has been exposed to moisture or elevated temperatures. To prevent this, always store the compound under a dry, inert atmosphere and at or below -20°C.

Q3: Why is it important to use an inert gas like argon for storage?

  • Answer: An inert gas serves two primary purposes. First, it displaces atmospheric oxygen, preventing oxidative degradation. Second, and more importantly, it displaces atmospheric moisture, which is the reactant responsible for hydrolysis.[3] Halogenated compounds like 2-Iodobutane are incompatible with strong oxidizing agents and are susceptible to hydrolysis.[5][6]

Q4: My supplier's data sheet mentions the product is "stabilized with copper." What does this mean?

  • Answer: Many suppliers add a small piece of copper (chip, wire, or powder) to the vial as a stabilizer.[8][15] Copper has a high affinity for iodine and reacts with any free iodine (I₂) that forms, converting it into insoluble copper(I) iodide.[7] This effectively removes the decomposition product from the solution, preventing it from catalyzing further degradation and keeping the liquid colorless.[7] If your product did not come with a stabilizer, you can add a small piece of copper wire yourself as a preventative measure.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Initial Receipt and Long-Term Storage Setup
  • Inspect Upon Receipt: Upon arrival, inspect the vial for discoloration. It should be a clear, colorless liquid. Note the supplier's storage recommendations.

  • Prepare for Storage: If the vial will be opened, have a cylinder of dry argon or nitrogen ready.

  • Add Stabilizer (if absent): If the product is not stabilized and will be stored for an extended period, add a small, clean piece of copper wire or a copper chip to the vial.

  • Inert Gas Purge: Briefly flush the vial's headspace with a gentle stream of inert gas to displace air and moisture.

  • Seal Securely: Immediately cap the vial, ensuring the PTFE-lined cap is tight. For extra protection, wrap the cap threads with Parafilm®.

  • Protect from Light: Place the vial inside a secondary container, such as a small box, or wrap it with aluminum foil to completely block light.

  • Freeze: Place the protected vial in a designated freezer at -20°C or below.

Protocol 4.2: Workflow for Safe Aliquoting

Maintaining the integrity of the bulk material during aliquoting is crucial. The goal is to remove the desired amount without introducing contaminants like air or moisture into the main stock.

G start Start: Need Aliquot step1 Remove vial from freezer start->step1 step2 Allow vial to equilibrate to Room Temperature in a desiccator step1->step2 Prevents condensation step3 Prepare inert atmosphere (Glovebox or Schlenk Line) step2->step3 step4 Briefly uncap vial under positive Argon pressure step3->step4 step5 Withdraw desired volume using a clean, dry, gas-tight syringe step4->step5 step6 Immediately recap the stock vial step5->step6 step7 Purge headspace of stock vial with Argon for 5-10 seconds step6->step7 Crucial for preservation step8 Reseal tightly, wrap with Parafilm® step7->step8 step9 Return stock vial to freezer (-20°C) step8->step9 end End: Aliquot Ready for Use step9->end

Caption: Recommended workflow for aliquoting this compound.

Section 5: Frequently Asked Questions (FAQs)

  • What is the expected shelf-life?

    • If stored under the recommended conditions (frozen, dark, inert atmosphere), this compound should remain stable for several years.[15] However, it is best practice to re-analyze the material for chemical purity if it has been stored for more than three years or if storage conditions have been compromised.[15]

  • Does the deuterium (D9) label affect stability?

    • The primary kinetic isotope effect may slightly slow down reactions involving the cleavage of C-D bonds (e.g., elimination). However, the dominant factor in the molecule's stability is the inherent weakness and photosensitivity of the carbon-iodine bond. For practical storage purposes, the stability of this compound should be considered comparable to its non-labeled counterpart.

  • Can I store the compound pre-dissolved in a solvent?

    • This is generally not recommended for long-term storage. Solvents can introduce impurities, water, or may not be stable themselves over long periods at low temperatures. If you must store a solution, use a high-purity, anhydrous solvent and store under the same stringent conditions as the neat material.

References

  • Gibson, K. E., & Iredale, T. (1935). THE PHOTODECOMPOSITION OF IODOFORM AND OF THE ALKYL AND ALKYLENE IODIDES. Transactions of the Faraday Society, 31, 571-576. [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved February 10, 2026, from [Link]

  • Physics & Maths Tutor. (n.d.). 4.2.2 Haloalkanes QP. Retrieved February 10, 2026, from [Link]

  • Save My Exams. (2025, January 9). Hydrolysis of Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. Retrieved February 10, 2026, from [Link]

  • TCI America. (n.d.). Alkyl iodide storage container and method for purification of alkyl iodide. Google Patents.
  • Various Authors. (n.d.). Alkyl Iodide. Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Various Authors. (n.d.). Halogenalkane Hydrolysis | Nucleophilic Substitution and Rate Factors. StudyMind. Retrieved February 10, 2026, from [Link]

  • YouTube. (2015, March 29). Haloalkanes 5. Rate of hydrolysis shown & explained. Retrieved February 10, 2026, from [Link]

Sources

Technical Support Center: Storage and Handling of 2-Iodobutane-D9

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Isotopic Applications Division

Welcome to the technical support center for 2-Iodobutane-D9. This guide is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound. Maintaining the chemical and, critically, the isotopic purity of this compound is paramount for the validity and reproducibility of experimental results. This document provides in-depth, field-proven insights into the optimal storage conditions, handling procedures, and troubleshooting strategies to prevent degradation and isotopic exchange.

Section 1: Core Principles for Maintaining Purity

The stability of this compound is influenced by several environmental factors. The following table summarizes the primary storage parameters and the scientific rationale for each recommendation.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.[1][2][3] A flammable-rated refrigerator (2–8 °C) is ideal.Reduces the rate of potential degradation reactions. 2-Iodobutane is a flammable liquid and must be kept away from heat and ignition sources.[2][3][4][5]
Light Exposure Store in an amber or opaque, tightly sealed container.[6]2-Iodobutane is light-sensitive.[4][7][8] Exposure to light, especially UV, can induce photodegradation by cleaving the C-I bond, leading to impurities.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[6]Minimizes exposure to atmospheric moisture and oxygen. Moisture is a source of protons that can lead to hydrogen-deuterium (H/D) exchange, compromising isotopic purity.[6][9]
Container Use the original supplier vial or a chemically resistant glass container with a secure, tight-fitting cap.Prevents contamination and leakage. The container must be tightly closed to prevent the ingress of moisture and the escape of flammable vapors.[1][2][3]
Chemical Purity Ensure the compound is not exposed to incompatible materials.2-Iodobutane is incompatible with strong oxidizing agents and strong bases.[4][7][8] Such contact will cause chemical degradation.
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary threats to the isotopic purity of my this compound?

A1: The two primary threats are Hydrogen-Deuterium (H/D) Exchange and Chemical/Photochemical Degradation .

  • H/D Exchange: This is the most direct threat to isotopic purity. It is a process where deuterium atoms on your molecule are replaced by hydrogen atoms from an external source.[10] The most common source of hydrogen is ambient moisture (H₂O).[6][9] While the carbon-deuterium (C-D) bond is inherently stronger than a carbon-hydrogen (C-H) bond—a phenomenon known as the Kinetic Isotope Effect (KIE)[6][11][12]—this exchange can still occur, especially over long periods or under suboptimal conditions.

  • Chemical and Photochemical Degradation: This affects the chemical purity of the compound. As an iodoalkane, 2-Iodobutane is susceptible to degradation. It is classified as light-sensitive, and exposure can lead to the formation of impurities.[7] Reaction with incompatible materials will also degrade the compound.[4] While this doesn't directly change the isotopic ratio of the remaining intact molecules, the presence of degradation products complicates analysis and quantification.

Q2: You mentioned the C-D bond is stronger. Why is moisture still such a significant concern for H/D exchange?

A2: Yes, the C-D bond is approximately 6–10 times more stable than the C-H bond and requires more energy to break.[11] However, H/D exchange is a chemical reaction that can be catalyzed. Even trace amounts of acidic or basic impurities on glassware or in solvents can facilitate the exchange mechanism.[10] Moisture (H₂O) is a vast reservoir of protons (¹H). When this compound is exposed to moisture, there is a significant kinetic drive for the system to reach isotopic equilibrium, which can lead to a gradual replacement of deuterium with hydrogen, thereby lowering the isotopic enrichment of your sample.[9] Therefore, maintaining an anhydrous (dry) environment is critical.[6]

Q3: The product is listed as "stabilized with Copper chip." What does this mean and does it affect storage?

A3: The addition of a copper chip or powder is a common practice for stabilizing alkyl iodides.[2][13] Over time, especially with light exposure, alkyl iodides can slowly decompose to form trace amounts of iodine (I₂), which gives the liquid a pink or brownish tint. The copper acts as a scavenger, reacting with any free iodine to form copper(I) iodide (CuI), which is a stable solid. This preserves the chemical purity of the iodoalkane. This stabilization does not, however, prevent H/D exchange. All previously mentioned storage conditions (cool, dark, dry, inert atmosphere) must still be strictly followed.

Q4: Can I freeze my this compound for long-term storage?

A4: The melting point of 2-Iodobutane is approximately -104°C, so it will remain a liquid in standard laboratory freezers.[4] While storing at lower temperatures (e.g., -20°C) will slow degradation rates, the most critical factors remain exclusion of light and moisture. A standard flammable-rated laboratory refrigerator (2–8°C) is generally sufficient and recommended.[1][3] Always consult the manufacturer's specific recommendations if available. A key risk with freezer storage is the potential for increased condensation when the vial is removed and warmed to room temperature. If you do store it in a freezer, allowing the vial to fully equilibrate to ambient temperature before opening is absolutely essential to prevent moisture from condensing inside.

Section 3: Troubleshooting Guide

Problem: My analysis (qNMR, GC-MS) indicates a decrease in isotopic enrichment or the appearance of new impurities.

This issue compromises the integrity of your experimental data. The logical workflow below can help diagnose the root cause of purity loss.

G cluster_0 Problem Identification cluster_1 Immediate Checks cluster_2 Storage Diagnostics cluster_3 Handling Diagnostics cluster_4 Corrective Actions Problem Decreased Purity Detected (Isotopic or Chemical) Storage Review Storage Conditions Problem->Storage Handling Review Handling Protocol Problem->Handling Action4 Discard compromised stock and use a fresh vial Problem->Action4 If severe Temp Temperature Log Check (Consistent & Cool?) Storage->Temp Light Light Exposure (Stored in Dark? Amber Vial?) Storage->Light Seal Container Seal Integrity (Cap tight? Septum intact?) Storage->Seal Atmosphere Inert Atmosphere (Was vial purged with Ar/N₂?) Storage->Atmosphere Aliquoting Aliquoting Environment (Used in open air or glovebox?) Handling->Aliquoting Exposure Air Exposure Time (Was it minimized?) Handling->Exposure Solvents Solvent Purity (Were anhydrous solvents used?) Handling->Solvents Temp_Eq Temperature Equilibration (Vial warmed before opening?) Handling->Temp_Eq Action2 Ensure storage in a designated cool, dark location Temp->Action2 Light->Action2 Seal->Action2 Atmosphere->Action2 Action1 Reinforce strict inert atmosphere handling Aliquoting->Action1 Exposure->Action1 Action3 Use fresh, anhydrous solvents for all dilutions Solvents->Action3 Temp_Eq->Action1

Caption: Troubleshooting workflow for purity loss in this compound.

Section 4: Experimental Protocols

Adherence to strict protocols is the best way to preserve the integrity of your isotopically labeled compound.

Protocol 4.1: Recommended Long-Term Storage Procedure
  • Verify Container: Upon receipt, ensure the compound is in a light-protecting amber vial with a secure cap.[6]

  • Seal Reinforcement: For long-term storage, consider wrapping the cap-vial interface with a laboratory sealing film (e.g., Parafilm®) to provide an extra barrier against moisture ingress.

  • Inert Atmosphere: If the vial has been opened previously, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds before resealing.

  • Labeling: Ensure the vial is clearly labeled. Maintain an inventory log for each vial, tracking receipt date and every instance of use.[14]

  • Placement: Store the vial upright in a designated, clearly marked area within a flammable-rated refrigerator (2–8 °C).[3] Ensure it is not exposed to light from the refrigerator door opening.

Protocol 4.2: Procedure for Aliquoting and Use
  • Temperature Equilibration: Remove the vial from cold storage and allow it to sit in a desiccator at ambient temperature for at least 30-60 minutes. This is a critical step. Opening a cold vial will cause atmospheric moisture to condense inside, compromising the contents.

  • Prepare Inert Environment: Whenever possible, perform all transfers inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use Schlenk line techniques to maintain a positive pressure of inert gas.

  • Transfer: Use a clean, dry syringe or pipette to quickly withdraw the desired amount. Do not leave the vial open to the air for any longer than is absolutely necessary.

  • Reseal and Purge: Immediately after taking your aliquot, flush the vial's headspace with inert gas again before tightly securing the cap.

  • Return to Storage: Promptly return the primary container to its recommended storage location.

By implementing these rigorous storage and handling procedures, you can ensure the continued isotopic and chemical integrity of your this compound, leading to more accurate and reliable experimental outcomes.

References
  • Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Loba Chemie. (2024). 2-IODOBUTANE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (2023). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • Atkinson, J. G., Cillis, D. W., & Stuart, R. S. (1969). The Mechanism of Exchange between Deuterium and Alkanes in the Liquid Phase.
  • Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2023). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
  • CovalX. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

  • Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4).
  • Zaera, F. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes.
  • National Institutes of Health. (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

  • Shaffer, D. W., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. The Journal of Organic Chemistry, 88(20), 14389–14398.
  • Cheméo. (n.d.). Chemical Properties of Butane, 2-iodo- (CAS 513-48-4). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Impact of H/D isotopic effects on the physical properties of materials.
  • Kahl, S., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Wang, Y., et al. (2019). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 33(10), 928–936.
  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Kahl, S., et al. (2021). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
  • Gierczak, T., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3369.
  • Zhang, Y., et al. (2021). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways.
  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Kiyohara, M., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology, 66(1), 92–99.
  • Sun, Y., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.

Sources

Technical Support Center: Minimizing Elimination Byproducts with 2-Iodobutane-D9

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Iodobutane-D9. This resource is designed for researchers, chemists, and drug development professionals who utilize this deuterated building block in their synthetic workflows. A common challenge encountered with secondary alkyl halides like this compound is the competitive formation of elimination byproducts (butene isomers) alongside the desired substitution product. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of butene isomers in my reaction with this compound. What is happening?

A1: You are encountering a classic competition between two reaction mechanisms: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[1][2] 2-Iodobutane is a secondary alkyl halide, a substrate class that is particularly susceptible to both pathways.[3][4]

  • Desired SN2 Pathway: The nucleophile directly attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group to form your desired substitution product.

  • Competing E2 Pathway: The reagent acts as a base, abstracting a deuterium atom from a carbon adjacent (beta-position) to the carbon with the iodine. This induces a concerted electronic rearrangement that forms a carbon-carbon double bond and expels the iodide.[5][6]

The primary elimination byproducts you are likely observing are a mixture of 1-butene-d8, (E)-2-butene-d8, and (Z)-2-butene-d8.[7][8]

digraph "SN2_vs_E2" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="this compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

sub -> sn2_product [label=" SN2 Pathway\n(Substitution)"]; sub -> e2_products [label=" E2 Pathway\n(Elimination)"];

sn2_product [label="Desired Product\n(e.g., Nu-Butane-D9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; e2_products [label="Elimination Byproducts\n(Butene-D8 Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{rank=same; sn2_product; e2_products;}

sn2_path [label="Conditions:\n- Good Nucleophile / Weak Base\n- Polar Aprotic Solvent\n- Lower Temperature", shape=note, style=filled, fillcolor="#FFFFFF"]; e2_path [label="Conditions:\n- Strong / Bulky Base\n- Polar Protic Solvent\n- Higher Temperature", shape=note, style=filled, fillcolor="#FFFFFF"];

sn2_product -> sn2_path [style=dashed, arrowhead=none]; e2_products -> e2_path [style=dashed, arrowhead=none]; }

Figure 1: Competing SN2 and E2 reaction pathways for this compound.

Q2: How does my choice of nucleophile versus base impact the amount of elimination?

A2: This is the most critical factor. The distinction between a reagent's nucleophilicity (ability to attack a carbon) and its basicity (ability to abstract a proton) governs the reaction outcome.[9]

  • To Favor Substitution (SN2): Use a reagent that is a good nucleophile but a weak base .[3] Examples include azide (N₃⁻), cyanide (CN⁻), thiols (RS⁻), and halide ions (Cl⁻, Br⁻).[10] These reagents have a high affinity for the electrophilic carbon but a low affinity for protons.

  • To Favor Elimination (E2): Use a strong, sterically hindered base . The classic example is potassium tert-butoxide (KOtBu). Its bulkiness makes it difficult to approach the sterically shielded carbon for an SN2 attack, so it preferentially abstracts a more accessible beta-proton.[3][11][12]

  • Mixed Results: Reagents like hydroxide (OH⁻) and alkoxides (e.g., sodium ethoxide, NaOEt) are problematic because they are both strong nucleophiles and strong bases .[3][10] With a secondary substrate like 2-iodobutane, these will almost always yield a significant mixture of substitution and elimination products.[3][13]

Q3: What is the ideal solvent for minimizing elimination in this reaction?

A3: Solvent choice is crucial for stabilizing or destabilizing the transition states of the competing reactions.

  • Favoring SN2: Use a polar aprotic solvent .[3] Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). These solvents are effective at solvating the counter-ion (e.g., Na⁺) but do not form a strong solvation shell around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive towards the electrophilic carbon, accelerating the SN2 pathway relative to E2.[10][14]

  • Favoring E2: Polar protic solvents (e.g., water, ethanol, methanol) tend to favor elimination over substitution.[14] These solvents can hydrogen-bond with the nucleophile, creating a bulky solvation shell that hinders its ability to attack the carbon. This reduces its apparent nucleophilicity while its basicity remains effective, tipping the balance toward the E2 pathway.[13][15][16]

Q4: I'm running my reaction at an elevated temperature and getting more elimination. Why is this?

A4: This observation is rooted in thermodynamics. Elimination reactions typically have a higher positive entropy change (ΔS) than substitution reactions because they produce a greater number of product molecules (alkene, base-H⁺, and leaving group ion) from two reactant molecules.[17][18]

The Gibbs free energy equation, ΔG = ΔH - TΔS , dictates the spontaneity of a reaction. As the temperature (T) increases, the -TΔS term becomes more negative and increasingly dominant.[17][19] This makes the ΔG for elimination more favorable (more negative) compared to substitution at higher temperatures. Therefore, heating a reaction that has competing SN2 and E2 pathways will invariably increase the proportion of the elimination product.[13][17]

Q5: Does the deuterium labeling in this compound affect the elimination reaction?

A5: Yes, and it actually works in your favor to reduce elimination. This is due to the primary kinetic isotope effect (KIE) .[20][21]

A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a corresponding carbon-hydrogen (C-H) bond.[21][22] The rate-determining step of the E2 mechanism involves the breaking of this C-D bond at the beta-position.[20][22] Consequently, the E2 elimination of this compound will be significantly slower than the elimination of its non-deuterated counterpart. The magnitude of this effect can be substantial, with reaction rates for deuterated substrates being up to 7 times slower.[21][23]

This means that by using this compound, you have already inherently suppressed the E2 pathway. If you are still observing significant elimination, it strongly indicates that your reaction conditions (base, solvent, or temperature) are highly unfavorable for substitution.

Troubleshooting Guide: Excessive Elimination Products

If you have identified butene-d8 isomers as significant byproducts, follow this logical workflow to diagnose and solve the issue.

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

start [label="Problem:\nHigh % of Elimination Byproducts", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reagent a\nstrong base (e.g., RO⁻, OH⁻)?", fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="SOLUTION:\nReplace with a good nucleophile\nthat is a weak base\n(e.g., N₃⁻, CN⁻, RS⁻).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the reaction temperature\nelevated (> 25 °C)?", fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="SOLUTION:\nReduce temperature.\nRun at 0 °C or room temp.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the solvent polar protic\n(e.g., EtOH, H₂O)?", fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="SOLUTION:\nSwitch to a polar aprotic\nsolvent (e.g., DMF, DMSO,\nAcetonitrile).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Optimized Reaction:\nMaximized Substitution Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> s1 [label="Yes"]; q1 -> q2 [label="No"]; s1 -> q2; q2 -> s2 [label="Yes"]; q2 -> q3 [label="No"]; s2 -> q3; q3 -> s3 [label="Yes"]; q3 -> end [label="No"]; s3 -> end; }

Figure 2: Logical workflow for troubleshooting and minimizing elimination byproducts.

Data Summary: Predicting Reaction Outcomes

This table provides a general guide to the expected major product based on reaction conditions.

Factor Condition Favoring SN2 (Substitution) Condition Favoring E2 (Elimination) Expected Major Product
Reagent Good Nucleophile, Weak Base (e.g., NaCN, NaN₃)Strong, Sterically Hindered Base (e.g., KOtBu)Substitution
Reagent Strong Nucleophile, Strong Base (e.g., NaOEt)Strong, Sterically Hindered Base (e.g., KOtBu)Mixture / Elimination
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (Ethanol, Water)Substitution
Temperature Low (0 °C to 25 °C)High (> 50 °C)Substitution
Substrate This compound (vs. 2-Iodobutane)2-Iodobutane (vs. This compound)Substitution
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with this compound to Minimize Elimination

Objective: To perform a substitution reaction using sodium azide, a good nucleophile that is a weak base, in a polar aprotic solvent to maximize the yield of 2-azidobutane-d9.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium azide (1.2 equivalents) in anhydrous Dimethylformamide (DMF).

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution via syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Quantification of Substitution vs. Elimination Products by GC-MS

Objective: To determine the ratio of the desired substitution product to the undesired elimination byproducts.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile solvent like dichloromethane (DCM).

  • GC-MS Method: Use a gas chromatograph equipped with a mass spectrometer (GC-MS). Employ a non-polar capillary column (e.g., DB-5ms or equivalent) suitable for separating volatile organic compounds.

  • Temperature Program: Develop a temperature gradient program that effectively separates the butene isomers from the this compound starting material and the 2-substituted-butane-D9 product. A typical program might start at 40°C and ramp up to 250°C.

  • Analysis:

    • Identify the peaks corresponding to each compound based on their retention times and mass spectra. Butene-d8 isomers will have a characteristic molecular ion peak corresponding to their mass. The substitution product will have a molecular ion peak corresponding to the mass of the butane-d9 skeleton plus the added nucleophile.

    • Integrate the peak areas for all product-related signals. The ratio of the peak area of the substitution product to the sum of the peak areas of the butene isomers provides the substitution-to-elimination ratio. For accurate quantification, calibration with authentic standards may be required.[24]

References
  • Chemistry Stack Exchange. (2024). Secondary alkyl halides and strong base: Sn2 vs E2. Link

  • Journal of the Chemical Society (Resumed). (1951). Mechanism of elimination reactions. Part VIII. Temperature effects on rates and product-proportions in uni- and bi-molecular substitution and elimination reactions of alkyl halides and sulphonium salts in hydroxylic solvents. Link

  • BenchChem. (2025). Minimizing elimination byproducts in substitution reactions of (2S)-2-Iodobutane. Link

  • ACS Publications. (2012). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Link

  • National Institutes of Health (NIH). (2022). How Solvation Influences the SN2 versus E2 Competition. Link

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Link

  • Journal of the American Chemical Society. (1954). Mechanism of E2 Elimination Reactions. Stereospecificity of Elimination Reactions in the 2-Benzenesulfonyl-3-iodobutane System. Link

  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. Link

  • ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. Link

  • A-Level Chemistry. Elimination vs Substitution in Halogenalkanes. Link

  • JoVE. (2023). Video: E1 Reaction: Kinetics and Mechanism. Link

  • Chemistry Stack Exchange. (2024). Selecting between SN2 and E2 primary alkyl halide. Link

  • YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. Link

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. Link

  • Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Link

  • MSU Chemistry. Alkyl Halide Reactivity. Link

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Link

  • Wolfram Demonstrations Project. E2 Elimination Reactions of Alkyl Halides. Link

  • Dalal Institute. The E2, E1 and E1CB Mechanisms. Link

  • Organic Chemistry Class Notes. The E2 Reaction and the Deuterium Isotope Effect. Link

  • Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. Link

  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Link

  • Chemistry LibreTexts. (2023). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Link

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Link

  • National Institutes of Health (NIH). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Link

  • Online Chemistry Notes. (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Link

  • Chemistry Steps. Substitution and Elimination Reactions. Link

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Link

  • Reddit. (2018). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?. Link

  • Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. Link

  • YouTube. (2020). Kinetic Isotope Effects in Elimination Reactions. Link

  • OpenStax. (2023). 11.8 The E2 Reaction and the Deuterium Isotope Effect. Link

  • ResearchGate. (2025). Simultaneous analysis of butene isomer mixtures using process mass spectrometry. Link

  • Chemguide. elimination from unsymmetric halogenoalkanes. Link

  • Quora. (2021). What is the product and mechanism for (R)-2-iodobutane when treated with NaSH?. Link

  • BenchChem. (2025). Application Notes and Protocols for E2 Elimination Pathways of (2S)-2-Iodobutane. Link

  • Reddit. (2021). Nucleophilic substitution mechanism - 2-iodobutane and ammonia. Link

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Link

Sources

solvent selection for optimal 2-Iodobutane-D9 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Status: Critical | Isotope: Deuterium ( ) | CAS: 513-48-4 (Unlabeled)

Welcome to the Advanced Application Guide. You are likely working with 2-Iodobutane-D9 (sec-butyl iodide-d9), a high-value electrophile used to introduce a fully deuterated sec-butyl group. Due to the secondary carbon center and the high cost of deuterated materials, "trial and error" is not an option.

This guide prioritizes Atom Economy (preventing elimination side-products) and Isotopic Integrity (preventing H/D scrambling).

Part 1: The Solvent Decision Matrix

The choice of solvent dictates the mechanistic pathway. For a secondary iodide like this compound, the competition between Substitution (


) and Elimination (

) is fierce.
Interactive Workflow: Select Your Reaction Type

SolventSelection Start Reaction Goal Alkylation Nucleophilic Substitution (Alkylation) Start->Alkylation Metalation Metal-Halogen Exchange (Grignard/Lithiation) Start->Metalation PolarAprotic Rec: Polar Aprotic (MeCN, DMF) Alkylation->PolarAprotic Protic AVOID: Protic (MeOH, EtOH, H2O) Alkylation->Protic EtherType Rec: Ethers (Anhydrous THF, Et2O) Metalation->EtherType Hydrocarbon AVOID: Hydrocarbons (Hexane, Toluene) Metalation->Hydrocarbon ReasonAlk Reason: Solvates cation, leaves nucleophile 'naked'. Suppresses E1. PolarAprotic->ReasonAlk ReasonMet Reason: Oxygen lone pairs stabilize Mg/Li species. THF > Et2O for initiation. EtherType->ReasonMet

Figure 1: Decision tree for solvent selection based on the intended reaction pathway. Green nodes indicate optimal choices.

Part 2: Troubleshooting Guides (Q&A)

Topic A: Maximizing Yield in Alkylation ( )

Q: I am observing significant alkene formation (1-butene-d8 / 2-butene-d8) instead of my alkylated product. Why?

A: This is the classic Secondary Halide Dilemma. 2-Iodobutane is a secondary electrophile. While iodides are excellent leaving groups, the steric hindrance at the alpha-carbon makes


 attack slower than with primary halides. If your nucleophile is also a strong base (e.g., NaOEt, NaH), or if you use high heat, the reaction shifts toward 

Elimination
, wasting your deuterated reagent as a volatile gas.

The Fix:

  • Solvent: Switch to Acetonitrile (MeCN) or DMF .

    • Why: These polar aprotic solvents increase the dielectric constant, stabilizing the transition state for substitution while leaving the nucleophile "naked" (reactive) but less basic than in protic media [1].

  • Temperature: Lower the temperature to 0°C – RT . Elimination has a higher activation energy (

    
    ) than substitution; heat favors elimination.
    
  • Base: Use a "soft" non-nucleophilic base if possible (e.g.,

    
     or 
    
    
    
    ) rather than strong alkoxides.
Topic B: Grignard Formation Issues

Q: The reaction with Mg turnings in Diethyl Ether is not initiating, or I see Wurtz coupling (dimerization).

A: Secondary iodides are prone to Wurtz coupling (


) because the C-I bond is weak and the radical intermediate is stable.

The Fix:

  • Solvent: Use Anhydrous THF instead of Diethyl Ether.

    • Why: THF is more basic and polar than Et2O. It coordinates more effectively to the Magnesium center, stabilizing the Grignard reagent and lowering the energy barrier for insertion [2].

  • Concentration: Dilution is key. High local concentrations of

    
     near the formed 
    
    
    
    favor coupling. Add the this compound slowly (dropwise) to the Mg/THF mixture.
  • Activation: Do not use Iodine (

    
    ) to initiate if possible, as it consumes Mg. Use DIBAL-H  (trace) or mechanical activation (Knochel’s method) to clean the Mg oxide layer.
    
Topic C: Isotopic Scrambling

Q: My Mass Spec shows a loss of deuterium (M-1 peaks). Is the solvent responsible?

A: Likely, yes.[1][2] If you use protic solvents (MeOH, EtOH) or solvents with acidic protons (acetone enolizes), you risk H/D Exchange .

  • Mechanism: If your reaction involves a carbanion intermediate (Grignard) or an enolate, any source of labile protons (

    
    ) in the solvent will instantly replace the Deuterium or quench the reactive species with Hydrogen [3].
    
  • Protocol: Ensure solvents are dried over molecular sieves (3Å or 4Å). For Grignards, water content must be <50 ppm.

Part 3: Comparative Data Tables

Table 1: Solvent Properties & Impact on 2-Iodobutane Reactions
SolventTypeDielectric Const.[3][4] (

)

Suitability
Grignard SuitabilityRisk Factor
Acetonitrile Polar Aprotic37.5Excellent PoorLow (Good for alkylation)
DMF Polar Aprotic36.7Good PoorHard to remove; can decompose
THF Ether7.5ModerateExcellent Peroxides; Polymerization
Diethyl Ether Ether4.3PoorGoodLow boiling pt (Volatile)
Methanol Polar Protic33.0Avoid Avoid Solvolysis (

) & Scrambling
Acetone Polar Aprotic20.7ModerateAvoidReacts with Grignards

Part 4: Validated Experimental Protocols

Protocol A: Optimized Alkylation (Amine/Thiol Nucleophile)

Goal: Attach sec-butyl-d9 group with minimal elimination.

  • Setup: Flame-dry a 2-neck round bottom flask. Cool under

    
    .
    
  • Solvent Prep: Use anhydrous Acetonitrile (MeCN) . If "anhydrous" grade is unavailable, dry over activated 3Å molecular sieves for 24h.

  • Dissolution: Dissolve the Nucleophile (1.0 equiv) and Base (

    
    , 1.5 equiv) in MeCN. Stir for 15 min at RT.[5]
    
  • Addition: Add This compound (1.1 equiv) dropwise.

    • Critical Step: Do not dump the reagent. Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring substitution.

  • Reaction: Stir at 40°C (Do not reflux). Monitor via TLC or GC-MS.

    • Checkpoint: Look for the disappearance of the iodide.[5] If alkene byproducts appear, lower temp to 25°C and extend time.

  • Workup: Filter off salts. Remove MeCN under reduced pressure (careful: product may be volatile).

Protocol B: Grignard Reagent Preparation ( -Butyl-d9-MgI)

Goal: Create stable nucleophile for addition to carbonyls.

  • Mg Activation: Place Mg turnings (1.2 equiv) in a dry 3-neck flask. Heat with heat gun under vacuum to dry. Cool under Argon.

  • Solvent: Add just enough Anhydrous THF to cover the Mg.

  • Initiation: Add a single crystal of

    
     and 2-3 drops of neat this compound. Wait for color fade (initiation).
    
  • Dilution & Addition: Once initiated, add the remaining this compound (diluted in THF) dropwise over 30-60 mins.

    • Temp Control: Maintain internal temp between 25-30°C. If it gets too hot, Wurtz coupling increases.

  • Titration: Titrate an aliquot to confirm concentration before use.

Part 5: Mechanistic Visualization

Pathway Competition: Why Solvent Matters

ReactionPathways Reactant This compound (Secondary Carbon) Solvent Solvent Choice Reactant->Solvent SN2_TS Transition State (Backside Attack) Solvent->SN2_TS Polar Aprotic (MeCN) E2_TS Transition State (Proton Abstraction) Solvent->E2_TS High Heat or Strong Base Product_Sub Substitution Product (High Value) SN2_TS->Product_Sub Product_Elim Elimination Product (Waste: Butene-d8) E2_TS->Product_Elim

Figure 2: Mechanistic divergence. Polar aprotic solvents lower the energy of the substitution pathway, whereas heat and strong bases push the system toward elimination.

References

  • Solvent Effects in Organic Chemistry. Reichardt, C. (2003).[6] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Grignard Reagents in THF vs Ether. Garst, J. F., & Soriaga, M. P. (2004).[7] Grignard reagent formation.[1][3][8] Coordination Chemistry Reviews.

  • Deuterium Exchange Mechanisms. Jankowski, J. H., et al. (2019).[1] Dehalogenative Deuteration of Unactivated Alkyl Halides. The Journal of Organic Chemistry.

  • 2-Iodobutane Physical Properties. Sigma-Aldrich Safety Data Sheet.

Sources

Validation & Comparative

Comparative Guide: Mass Spectral Interpretation of 2-Iodobutane-D9 vs. Non-Labeled Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In quantitative bioanalysis and structural elucidation, 2-Iodobutane-D9 (sec-butyl iodide-d9) serves as a high-fidelity alkylating agent used to introduce a stable, heavy isotope label into nucleophilic analytes (amines, phenols, carboxylic acids).

This guide objectively compares the mass spectral performance of D9-labeled derivatives against their non-labeled (D0) counterparts. Unlike simple mass shift observation, this guide details the mechanistic fragmentation differences—specifically how deuterium kinetic isotope effects (KIE) and rearrangement pathways (McLafferty) alter the spectral landscape, providing superior specificity for metabolite identification.

The Chemistry of Labeling: D0 vs. D9 Alternatives

When selecting an internal standard (IS) or mechanistic probe, the choice often lies between non-labeled analogs (external calibration), partial labels (D3/D5), and full labels (D9).

Comparative Specifications
FeatureNon-Labeled (D0) This compound (Target) Scientific Implication
Formula


Full deuteration prevents "cross-talk" with natural isotopes.
Precursor Shift Reference (M)M + 9 DaMoves signal beyond the natural

isotope envelope of the analyte.
Hydrophobicity StandardSlightly LowerDeuterated compounds often elute slightly earlier on RP-HPLC (Deuterium Isotope Effect).
Fragmentation Standard Losses (15, 29, 57 Da)Heavy Losses (18, 34, 66 Da)Distinct neutral losses allow for "neutral loss scanning" workflows.
Why D9? The "Clean Window" Principle

Using a D9 label ensures that the isotopic envelope of the internal standard does not overlap with the M+2 or M+4 peaks of the analyte, a common issue with D3 labels in chlorinated/brominated drug studies.

Experimental Protocol: Derivatization Workflow

To interpret the spectra, one must first understand the creation of the derivative. The following protocol describes the alkylation of a model carboxylic acid (R-COOH) to form a sec-butyl-d9 ester .

Reagents & Conditions
  • Analyte: Benzoic Acid (Model System).

  • Reagent: this compound (

    
     atom D).
    
  • Catalyst: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN).

Step-by-Step Methodology
  • Preparation: Dissolve 0.1 mmol of Analyte in 500 µL DMF.

  • Activation: Add 0.2 mmol

    
    . Vortex for 30 seconds to deprotonate the acid (
    
    
    
    ).
  • Alkylation: Add 0.15 mmol This compound .

  • Reaction: Heat at 60°C for 60 minutes. Note: Secondary halides are prone to E2 elimination; avoid excessive heat.

  • Quench: Add 1 mL water, extract with Ethyl Acetate.

  • Analysis: Inject organic layer into GC-MS (EI) or LC-MS/MS (ESI).

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for MS analysis.

AlkylationWorkflow Start Analyte (R-COOH) Inter Intermediate (Carboxylate Anion) Start->Inter + K2CO3 Reagent This compound (C4D9-I) SideProduct Side Product (Deuterated Butene) Reagent->SideProduct E2 Elimination (Heat > 70C) Product Labeled Ester (R-COO-C4D9) Inter->Product + Reagent SN2 Reaction MS Mass Spec Analysis Product->MS Injection

Figure 1: Synthesis workflow for generating D9-labeled sec-butyl esters. Note the competition between Substitution (SN2) and Elimination (E2).

Fragmentation Mechanics: The "Deep Dive"

This section interprets the MS fragmentation, comparing the D0-Ester (sec-butyl benzoate) vs. the D9-Ester (sec-butyl-d9 benzoate).

Mechanism A: The McLafferty-Like Rearrangement (Hydrogen Transfer)

Sec-butyl esters possess a


-hydrogen (gamma-hydrogen) relative to the carbonyl oxygen. In Electron Ionization (EI), this triggers a rearrangement leading to the elimination of an alkene and the formation of the acid radical cation.
  • D0 Pathway: The

    
    -H (
    
    
    
    ) transfers to the carbonyl.[1] Neutral loss = Butene (
    
    
    , 56 Da).
  • D9 Pathway: The

    
    -D (
    
    
    
    ) transfers to the carbonyl. Neutral loss = Butene-d8 (
    
    
    , 64 Da).

Critical Insight: The resulting fragment ion in the D9 spectrum will be 1 Da higher than the D0 fragment because it retains one Deuterium atom on the oxygen.

Mechanism B: Inductive Cleavage (Alkoxy Bond Rupture)

Simple cleavage of the O-Alkyl bond generates the butyl carbocation.

  • D0 Pathway: Generates

    
     (m/z 57).
    
  • D9 Pathway: Generates

    
     (m/z 66).
    
Fragmentation Pathway Diagram[2]

Fragmentation ParentD9 Parent Ion (D9) [Ph-COO-C4D9]+. m/z 185 TransState 6-Membered Transition State ParentD9->TransState Gamma-D Transfer AlkylFrag Alkyl Cation [C4D9]+ m/z 66 ParentD9->AlkylFrag Inductive Cleavage BenzoateFrag Benzoate Radical [Ph-COO]. ParentD9->BenzoateFrag AcidFrag Rearrangement Product [Ph-CO-OD]+. m/z 123 TransState->AcidFrag - C4D8 NeutralLoss Neutral Loss Butene-d8 (64 Da) TransState->NeutralLoss

Figure 2: Fragmentation pathways of a D9-labeled sec-butyl ester. Note the specific formation of the m/z 123 ion via Deuterium transfer.

Comparative Data Analysis

The table below summarizes the theoretical mass shifts observed when analyzing Benzoic Acid derivatives.

Ion TypeFragment DescriptionD0 (Non-Labeled) m/zD9 (Labeled) m/zShift (

)
Molecular Ion (

)
Parent Ester178 187 +9
Base Peak (Rearrangement)

vs

122 123 +1
Alkyl Fragment Butyl Cation (

)
57 66 +9
Acyl Fragment Benzoyl Cation (

)
105 105 0
Interpretation Guide
  • The +9 Shift: Confirms successful derivatization with the intact butyl chain.

  • The +1 Shift (m/z 122

    
     123):  This is the "signature" of the McLafferty rearrangement. If you see m/z 122 in your D9 sample, it indicates back-exchange  of the deuterium with solvent protons or contamination.
    
  • The +0 Shift (m/z 105): The benzoyl fragment retains no part of the butyl chain. This peak should remain identical in both spectra, serving as an internal spectral lock.

Troubleshooting & Pitfalls

Deuterium Scrambling

In high-energy collision-induced dissociation (CID), deuterium atoms can sometimes "scramble" or migrate to other positions before fragmentation.

  • Solution: Use lower collision energies (CE) when validating the location of the label.

Back-Exchange

The deuterium on the carboxylic acid fragment (


, m/z 123) is acidic and exchangeable.
  • Risk: If the MS source has high humidity or protic solvents are used,

    
     may revert to 
    
    
    
    (m/z 122) inside the source.
  • Control: Ensure the desolvation gas is dry and avoid protic mobile phases if monitoring this specific fragment.

E2 Elimination during Synthesis

Reaction of 2-iodobutane with strong bases can lead to the formation of 2-butene (volatile) rather than the ester.

  • Check: If yield is low, lower the reaction temperature and ensure the nucleophile is adequately soluble.

References

  • McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis.[1][2][3][4][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[2]

  • NIST Mass Spectrometry Data Center. 2-Iodobutane Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General Principles of Deuterium Labeling).
  • Sigma-Aldrich (Merck). Stable Isotope Labeled Compounds - Technical Guide.

Sources

Technical Guide: Validation of Deuterium Incorporation Using 2-Iodobutane-D9

[1]

Executive Summary

The Deuterium Switch in Lead Optimization In modern drug discovery, the strategic replacement of hydrogen with deuterium (Deuterium Switch) is a validated method to improve the metabolic stability of a clinical candidate without altering its receptor binding affinity or potency.

This guide focuses on 2-Iodobutane-D9 (Perdeuterated sec-butyl iodide) , a critical alkylating agent used to introduce a metabolically robust sec-butyl group.[1] The sec-butyl moiety is a common "metabolic soft spot" susceptible to rapid CYP450-mediated hydroxylation or dealkylation.[1] By saturating this group with deuterium, researchers can leverage the Deuterium Kinetic Isotope Effect (DKIE) to significantly extend the biological half-life (

23

Part 1: Reagent Profile & Comparative Analysis[1]

Why this compound?

The choice of alkylating agent dictates the yield, purity, and isotopic integrity of the final product. While 2-Bromobutane-D9 is a common alternative, the iodide variant offers distinct kinetic advantages in nucleophilic substitutions (

Table 1: Comparative Performance of Deuterated Alkylating Agents
FeatureThis compound 2-Bromobutane-D9 Non-Deuterated Control
Leaving Group Ability High (Weak C-I bond, excellent leaving group)Moderate (Stronger C-Br bond, requires higher energy)High (Reference standard)
Reactivity (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Fast kinetics; amenable to milder temperatures.Slower kinetics; often requires higher heat (risk of elimination).[1]Baseline
Isotopic Enrichment Typically

D
Typically

D
0% D (Natural Abundance)
Metabolic Stability High (Strong C-D bonds resist CYP450 attack)High (Identical final product to Iodide)Low (Rapid oxidation at

-carbon)
Storage Stability Low (Light sensitive, requires Cu stabilizer)Moderate (Less sensitive to photolysis)High

Expert Insight: For secondary alkyl halides like 2-iodobutane, the


 reaction is often sluggish compared to primary halides. Using the Iodide  (a better leaving group than Bromide) allows the reaction to proceed at lower temperatures, reducing the rate of thermal E2 elimination byproducts (deuterated butenes).

Part 2: Experimental Protocol (Synthesis)

Objective: Alkylation of a nucleophilic scaffold (e.g., a phenol or amine) with this compound.

Reagents
  • Substrate: 1.0 eq (e.g., Phenolic precursor)

  • Reagent: this compound (1.2 – 1.5 eq)[1]

  • Base:

    
     or 
    
    
    (2.0 eq)
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)[1]

Step-by-Step Workflow
  • Activation: Dissolve the substrate in anhydrous DMF under an inert atmosphere (

    
     or Ar). Add the base (
    
    
    ) and stir at room temperature for 30 minutes to generate the phenoxide/nucleophile.
  • Addition: Add this compound dropwise via syringe.

    • Note: 2-Iodobutane is volatile.[1] Handle with chilled syringes if possible.

  • Reaction: Heat the mixture to 60°C. Monitor via LC-MS.

    • Critical: Do not overheat. Secondary iodides are prone to elimination. If elimination dominates, lower temperature to 40°C and extend time.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography.

    • Tip: Deuterated compounds often have slightly different retention times than their protio-analogs on silica or C18 columns due to the Chromatographic Deuterium Effect . Collect fractions conservatively.

Part 3: Validation Workflow (Analytical)

Validation is a self-checking system.[1] You must prove two things:

  • Chemical Validation: Did we incorporate 9 deuterium atoms?

  • Isotopic Purity: What is the percentage of D vs. H?

High-Resolution Mass Spectrometry (HRMS)

Run the deuterated product side-by-side with the non-deuterated control.[1]

  • Expectation: A mass shift of exactly +9.056 Da (approx +9 Da).[1]

  • Criteria: The isotope distribution pattern must match the theoretical prediction for the deuterated molecule. Look for the absence of the

    
     (protio) and 
    
    
    (incomplete deuteration) peaks.
NMR Spectroscopy (The Gold Standard)

NMR is the primary method for quantifying Isotopic Enrichment (

  • Method: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    H-NMR (Proton NMR).[4]
    
  • Logic: Since Deuterium is "silent" in Proton NMR, we look for the disappearance of signals.

  • The "Silent Region": In the non-deuterated control, the sec-butyl group shows a multiplet at

    
    3.5-4.0 ppm (methine, CH) and multiplets/triplets at 
    
    
    0.9-1.6 ppm (methyl/methylene). In the D9-product, these regions should be flat.

Calculation of % Incorporation: To calculate the % Deuterium, use a stable internal integration reference (a proton on the scaffold that was not modified).

ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">

  • Example: If the scaffold has 1 aromatic proton (integral = 1.00) and the residual signal at the sec-butyl methine position (theoretical H = 1) integrates to 0.02: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">

    
    
    

Part 4: Functional Validation (Metabolic Stability)

The ultimate test is biological. Does the D9-incorporation actually slow down metabolism?

Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Protocol:

    • Incubate Non-Deuterated Control (

      
      ) and D9-Analog (
      
      
      ) separately at 37°C.
    • Sample at

      
       min.
      
    • Quench with cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.[1][5]

Data Interpretation

Plot ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

6

  • Intrinsic Clearance (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ): 
    
    
    
  • DKIE Ratio: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">

    
    
    
  • Success Criteria: A DKIE

    
     indicates a significant stabilization effect. For sec-butyl groups, DKIE values of 2–5 are common if the dealkylation is the rate-limiting step.
    

Part 5: Workflow Visualization

The following diagram illustrates the logical flow from synthesis to functional validation.

DeuteriumValidationcluster_SynthesisSynthesis Phasecluster_ValidationAnalytical Validationcluster_BioFunctional ValidationStartStart: Scaffold MoleculeRxnAlkylation(this compound + K2CO3)Start->RxnPurifyPurification(Flash Chromatography)Rxn->PurifyMonitor LCMSHRMSHRMS Check(Confirm M+9 Peak)Purify->HRMSNMR1H-NMR Quantification(Calc % D Incorporation)HRMS->NMRIf Mass CorrectNMR->RxnLow D% (Retry)MicroMicrosomal Stability(HLM + NADPH)NMR->MicroIf D% > 98%ResultCalculate DKIE(CL_int H / CL_int D)Micro->Result

Caption: Logical workflow for the synthesis and validation of deuterated analogs, ensuring chemical purity before biological testing.

References

  • FDA Guidance for Industry. (2017). Deutetrabenazine: First Deuterated Drug Approval.[7] U.S. Food and Drug Administration. [Link]

  • Gant, T. G. (2014).[8] Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

A Senior Application Scientist's Guide to Confirming the Structure of 2-Iodobutane-D9 Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural confirmation of isotopically labeled compounds is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the unambiguous characterization of reaction products derived from 2-iodobutane-d9. By leveraging a multi-nuclear NMR approach, we can confidently distinguish between substitution and elimination products, providing a robust, self-validating system for structural elucidation.

The Analytical Challenge: Substitution vs. Elimination of this compound

2-Iodobutane, a secondary alkyl halide, is prone to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[1] When using the deuterated analogue, this compound, the resulting product mixture can contain a variety of deuterated C4 compounds. The primary analytical challenge lies in definitively identifying and differentiating these potential products.

The two main reaction pathways for 2-iodobutane are:

  • Nucleophilic Substitution (Sₙ2): In the presence of a good nucleophile that is a weak base, such as the hydroxide ion (OH⁻), the iodine atom is displaced to form a secondary alcohol.

  • Elimination (E2): In the presence of a strong, sterically hindered base, such as tert-butoxide, a molecule of hydrogen iodide (or in this case, deuterium iodide) is eliminated to form a mixture of alkenes.

This leads to the potential formation of the following products from this compound:

  • Substitution Product: Butan-2-ol-d9

  • Elimination Products: But-1-ene-d8, cis-but-2-ene-d8, and trans-but-2-ene-d8

The following diagram illustrates these competing reaction pathways:

ReactionPathways This compound This compound Butan-2-ol-d9 Butan-2-ol-d9 This compound->Butan-2-ol-d9 Sₙ2 (e.g., OH⁻) Butene-d8 Isomers Butene-d8 Isomers This compound->Butene-d8 Isomers E2 (e.g., t-BuO⁻)

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

A Multi-Nuclear NMR Approach for Unambiguous Characterization

A comprehensive analysis utilizing ¹H, ¹³C, and ²H NMR spectroscopy provides a synergistic approach to confidently identify the components of the product mixture. Each technique offers unique and complementary information.

¹H NMR: Probing for Residual Protons

While the starting material is perdeuterated, ¹H NMR spectroscopy remains a crucial tool for assessing the isotopic purity of the starting material and for identifying any proton-containing reagents or byproducts. In the context of the reaction products, the disappearance of signals corresponding to the starting material and the appearance of new, albeit potentially very small, signals can provide initial clues. For instance, if the nucleophile or solvent contains protons, these may be incorporated into the product molecules.

¹³C{¹H} NMR: Mapping the Carbon Skeleton and Observing Isotope Effects

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecules in the sample. Since the natural abundance of ¹³C is low, the probability of two adjacent ¹³C atoms is minimal, resulting in simple spectra where each unique carbon atom produces a single peak (in proton-decoupled mode). This is invaluable for distinguishing between isomers.

A key feature in the ¹³C NMR of deuterated compounds is the observation of isotope shifts . The replacement of a proton with a deuteron typically causes a small upfield shift (to lower ppm) for the directly attached carbon (α-effect) and, to a lesser extent, for adjacent carbons (β-effect).[2][3][4][5] Additionally, the coupling between ¹³C and ²H (a spin-1 nucleus) can lead to splitting of the carbon signals into multiplets (e.g., a 1:1:1 triplet for a CD group), although this is often not fully resolved due to quadrupolar relaxation of the deuterium nucleus.[6][7]

²H NMR: Direct Detection of Deuterium Incorporation

²H NMR is the most direct method for confirming the presence and location of deuterium atoms in the reaction products.[8] The chemical shift range of ²H is nearly identical to that of ¹H, allowing for direct comparison and assignment of signals based on well-established ¹H NMR chemical shift data.[9][10] However, due to the quadrupolar nature of the deuterium nucleus, ²H NMR signals are typically broader than ¹H NMR signals.[11][12] This broadening can sometimes obscure fine coupling information but provides a clear fingerprint of the deuterated positions.

Comparative NMR Data of this compound and Potential Reaction Products

The following tables summarize the expected ¹³C and ²H NMR chemical shifts for this compound and its potential substitution and elimination products. The predicted ²H NMR shifts are based on the known ¹H NMR shifts of the non-deuterated analogues, and the ¹³C NMR data for the non-deuterated compounds are provided for comparison.

Table 1: Predicted ²H and Experimental ¹³C NMR Data for this compound and Butan-2-ol-d9

CompoundPositionPredicted ²H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm) of non-deuterated analogue[13][14][15]
This compound CD₃ (C4)~1.014.2
CD₂ (C3)~1.7-1.932.4
CDI (C2)~4.136.0
CD₃ (C1)~1.928.5
Butan-2-ol-d9 CD₃ (C4)~0.9~10.0
CD₂ (C3)~1.4~32.0
CD(OD) (C2)~3.8~69.0
CD₃ (C1)~1.2~23.0

Table 2: Predicted ²H and Experimental ¹³C NMR Data for Deuterated Butene Isomers

CompoundPositionPredicted ²H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm) of non-deuterated analogue[16][17]
But-1-ene-d8 CD₃~1.0~13.6
CD₂~2.1~31.5
=CD~5.8~140.2
=CD₂~5.0~114.1
cis-But-2-ene-d8 =CD~5.4~124.3
CD₃~1.6~11.4
trans-But-2-ene-d8 =CD~5.5~125.8
CD₃~1.6~16.9

Experimental Protocols

To obtain high-quality, reliable data, the following experimental protocols are recommended.

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the reaction mixture and dissolve it in a suitable non-deuterated solvent (e.g., chloroform, acetone) in a clean, dry vial. The use of a non-deuterated solvent is critical for ²H NMR to avoid a large solvent signal that would obscure the signals from the analyte.[9]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a suitable internal standard if quantitative analysis is required.

NMR Data Acquisition Workflow

The following diagram outlines the general workflow for acquiring and processing the NMR data.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Data Analysis Acquire_1H Acquire ¹H Spectrum Process_1H Process ¹H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Acquire_13C Acquire ¹³C{¹H} Spectrum Process_13C Process ¹³C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Acquire_2H Acquire ²H Spectrum Process_2H Process ²H Data (FT, Phasing, Baseline Correction) Acquire_2H->Process_2H Analyze_Spectra Comparative Spectral Analysis Process_1H->Analyze_Spectra Process_13C->Analyze_Spectra Process_2H->Analyze_Spectra Structure_Confirmation Structure Confirmation Analyze_Spectra->Structure_Confirmation

Caption: General workflow for NMR data acquisition, processing, and analysis.

Detailed Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation delay (d1): 5 seconds.

  • ¹³C{¹H} NMR:

    • Pulse sequence: Standard single-pulse with proton decoupling.

    • Number of scans: 1024 or more (due to low natural abundance and sensitivity).

    • Relaxation delay (d1): 2-5 seconds.

  • ²H NMR:

    • This experiment must be performed in unlocked mode as the deuterium lock signal would overwhelm the analyte signals.[9]

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 64-256 (adjust for desired signal-to-noise).

    • Relaxation delay (d1): 1-2 seconds.

Interpreting the Results: A Comparative Analysis

By comparing the acquired spectra with the predicted data, a definitive structural assignment can be made.

  • If the reaction favored substitution: The ²H NMR spectrum will show signals corresponding to butan-2-ol-d9, and the ¹³C NMR will exhibit peaks consistent with a butan-2-ol backbone, with slight upfield shifts due to the deuterium isotope effect.

  • If the reaction favored elimination: The ²H and ¹³C NMR spectra will be more complex, showing a mixture of butene-d8 isomers. The olefinic region of both spectra (²H: ~5.0-6.0 ppm; ¹³C: ~110-145 ppm) will be particularly informative for identifying the different butene structures. The relative integration of the signals in the ²H NMR can be used to determine the ratio of the different isomers.

Conclusion

The structural elucidation of the reaction products of this compound necessitates a comprehensive analytical approach. By combining ¹H, ¹³C, and ²H NMR spectroscopy, researchers can create a self-validating system for the unambiguous identification of substitution and elimination products. The direct observation of deuterium incorporation by ²H NMR, coupled with the detailed carbon framework information from ¹³C NMR, provides the highest level of confidence in structural assignment. This multi-nuclear NMR strategy is an indispensable tool for ensuring the accuracy and integrity of results in synthetic chemistry and drug development.

References

  • Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 2-iodobutane. Retrieved February 10, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 10, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved February 10, 2026, from [Link]

  • Wikipedia. (2023, December 28). Deuterium NMR. Retrieved February 10, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved February 10, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2008, February 28). Measuring 2H NMR Spectra. Retrieved February 10, 2026, from [Link]

  • signal-to-noise.de. (n.d.). Isotope shifts and other isotope effects. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2019, February 25). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. Retrieved February 10, 2026, from [Link]

  • Hansen, P. E. (1981). Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra.
  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved February 10, 2026, from [Link]

  • Automated Topology Builder. (n.d.). (2R)-2-Iodobutane | C4H9I | MD Topology | NMR | X-Ray. Retrieved February 10, 2026, from [Link]

  • Per-Ola Norrby. (2021, December 7). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Advances, 11(62), 39269-39276.
  • Acquiring 2H NMR Spectra. (2021, August 16). Retrieved February 10, 2026, from [Link]

  • Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved February 10, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.6: 13C-NMR Spectroscopy. Retrieved February 10, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved February 10, 2026, from [Link]

  • Novak, P., et al. (2007). Deuterium Isotope Effects in C NMR Spectra of Intramolecularly Hydrogen-Bonded Salicylaldehyde-4-phenylthiosemicarbazone.
  • Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved February 10, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2008, April 2). Finding "Lost" Deuterated 13C Signals. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 2H NMR spectra of 1 b in [D8]THF under H2, and in proteo THF.... Retrieved February 10, 2026, from [Link]

  • Kay, L. E. (1995). the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Annual review of biophysics and biomolecular structure, 24(1), 379-407.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram. Retrieved February 10, 2026, from [Link]

  • Reddit. (2017, March 27). Why R-butan-2-ol has 6 signals in proton NMR?. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). (-)-2-Butanol. Retrieved February 10, 2026, from [Link]

  • Alfa Chemistry. (n.d.). 2H 13C Labeled Compounds. Retrieved February 10, 2026, from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 10, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in 1H NMR Spectroscopy. Retrieved February 10, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 10, 2026, from [Link]

  • IMSERC. (n.d.). 3D. Required 2H pulses. Retrieved February 10, 2026, from [Link]

Sources

Technical Comparative Guide: Quality Control Benchmarks for High-Purity 2-Iodobutane-D9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Deuterium

In the realm of Stable Isotope Labeling (SIL) and metabolic stability profiling, 2-Iodobutane-D9 (Perdeuterated sec-butyl iodide) represents a critical alkylating agent. Its utility is defined by two distinct advantages over its non-deuterated (H9) and brominated counterparts:

  • Mass Spectrometry Resolution: A +9 Da mass shift provides a "clean window" in LC-MS/GC-MS quantification, eliminating isobaric interference from native analytes.

  • Kinetic Isotope Effect (KIE): The C-D bond is approximately 6–10 times stronger than the C-H bond. Using this compound to install a perdeuterated sec-butyl group can significantly retard CYP450-mediated oxidative dealkylation, a strategy known as the "Deuterium Switch" in drug design.

This guide establishes the rigorous quality control (QC) benchmarks required to validate this reagent before it enters your synthetic workflow.

Part 1: The Comparative Landscape

To understand the strict QC requirements for this compound, we must compare it against its functional alternatives. The choice of Iodide over Bromide and D9 over H9 is not arbitrary; it is mechanistic.

Table 1: Comparative Performance Matrix
FeatureThis compound (High Purity) 2-Bromobutane-D9 2-Iodobutane (Non-Labeled) Implication
Leaving Group Ability Excellent (I⁻ is a weak base)Good (Br⁻ is harder)ExcellentIodides react faster in Sₙ2 alkylations, requiring lower temps (preserving D-integrity).
Isotopic Enrichment ≥ 99 Atom % D ≥ 99 Atom % DNatural Abundance<99% enrichment leads to "M-1" signal bleed in MS quantification.
Mass Shift +9 Da +9 Da0Essential for distinguishing Internal Standards (IS) from analytes.
Stability Low (Light/Heat sensitive)ModerateLowIodides degrade to I₂ + Butene faster than bromides; requires copper stabilization.
Elimination Risk High (E2 side reaction)ModerateHighsec-Butyl halides are prone to elimination; reagent purity is critical to avoid alkene contamination.
The "Iodide Advantage" in Deuteration

While 2-Bromobutane-D9 is more stable, This compound is preferred for delicate substrates. The carbon-iodine bond is weaker, allowing alkylation to proceed under milder conditions. This is crucial when the substrate itself is thermally labile or prone to scrambling.

Part 2: Critical QC Benchmarks

A Certificate of Analysis (CoA) for this compound is insufficient without verifying three specific parameters that directly impact experimental success.

Isotopic Enrichment (The "99% Rule")
  • Benchmark: ≥ 98.5% (Ideal: ≥ 99.0%) Atom % D.[1]

  • Why: In quantitative MS, if your internal standard is only 95% enriched, the remaining 5% of isotopologues (D8, D7) may overlap with the analyte's isotopic envelope, causing integration errors.

  • Detection: Proton NMR (¹H-NMR) is the gold standard here, not MS. In a D9 molecule, we look for the absence of proton signals.

Chemical Purity & Stabilization
  • Benchmark: ≥ 98.0% Chemical Purity.

  • Stabilizer: Must contain Copper (Cu) turnings or wire.

  • The Degradation Trap: Alkyl iodides turn yellow/brown upon storage due to homolytic cleavage of the C-I bond by light (

    
    ), generating Iodine (
    
    
    
    ).
    • Reaction:

      
      
      
    • Consequence: Free iodine is an oxidant and can poison sensitive catalysts (e.g., Pd/C) in subsequent steps.

Water Content
  • Benchmark: < 500 ppm (Karl Fischer).

  • Why: 2-Iodobutane is often used with strong bases (NaH, LDA) or to form Grignard reagents. Water destroys these reagents immediately.

Part 3: Visualization of Workflows

Diagram 1: The QC Decision Matrix

This workflow illustrates the "Go/No-Go" decision process upon receiving a shipment of this compound.

QC_Workflow Start Receive this compound (Cold Chain) Visual Visual Inspection (Clear/Colorless vs. Brown) Start->Visual Decision_Color Is solution Brown? Visual->Decision_Color Cu_Check Verify Copper Stabilizer Present NMR_Test 1H-NMR Analysis (Isotopic Enrichment) Cu_Check->NMR_Test Decision_Color->Cu_Check No (Clear) Treat_Cu Remediation: Wash w/ dilute Na2S2O3 Dry over MgSO4 Add fresh Cu Decision_Color->Treat_Cu Yes (Iodine present) Treat_Cu->Cu_Check Retest GC_Test GC-MS Analysis (Chemical Purity) NMR_Test->GC_Test Release RELEASE FOR USE Store at 2-8°C, Dark GC_Test->Release

Caption: QC Decision Tree. Note the remediation step for iodine accumulation (browning) prior to instrumental analysis.

Diagram 2: Degradation Pathways

Understanding how the reagent fails is key to interpreting QC data.

Degradation Parent This compound Radical sec-Butyl Radical + Iodine (I2) Parent->Radical Light (hv) / Storage Elimination Butene-D8 (Volatile Gas) Parent->Elimination Heat / Injector Port Acid D-I (Acid) Parent->Acid Elimination (E2)

Caption: Primary degradation routes. Light causes iodine accumulation; Heat (e.g., GC injector) causes elimination to butene.

Part 4: Experimental Validation Protocols

Protocol A: Assessment of Isotopic Enrichment via ¹H-NMR

Rationale: We quantify the "lack" of signal. In a perfect D9 sample, the ¹H-NMR spectrum is silent. Any peaks observed are residual protons (H) indicating incomplete deuteration.

Reagents:

  • Solvent: CDCl₃ (99.8% D) with TMS.

  • Internal Standard (IS): 1,4-Dinitrobenzene (known purity) or similar non-volatile standard.

Step-by-Step:

  • Preparation: Dissolve approx. 20 mg of this compound and 10 mg of Internal Standard in 0.6 mL CDCl₃.

  • Acquisition: Acquire a standard proton spectrum (at least 16 scans to reduce noise).

  • Integration:

    • Integrate the IS peak (set to known proton count).

    • Integrate the regions where 2-iodobutane normally appears:

      • 
         4.15 ppm (methine, -CH-I)
        
      • 
         1.6-1.8 ppm (methylene, -CH2-)
        
      • 
         1.0 ppm and 1.9 ppm (methyls)
        
  • Calculation:

    
    
    
Protocol B: GC-MS Purity with "Cold" Injection

Rationale: Secondary alkyl iodides are thermally unstable. A standard hot split injection (250°C) will cause the molecule to eliminate HI inside the injector, showing a false peak for "butene" and low purity.

Optimized Parameters:

  • Inlet: Cool-on-Column (preferred) or Splitless at 150°C max .

  • Column: DB-5ms or equivalent non-polar phase.

  • Oven: Start low (35°C) held for 2 min, ramp 10°C/min to 150°C.

  • Carrier: Helium, constant flow 1.0 mL/min.

Data Interpretation:

  • Peak A (Retention ~3-4 min): this compound.

  • Peak B (Early eluting): Butene isomers (Evidence of thermal degradation or actual impurity).

  • Mass Spec Check: Look for molecular ion

    
     at 193 m/z  (approx).
    
    • Note: Iodides often fragment easily losing the Iodine atom (

      
      ). Ensure you see the alkyl fragment chain.
      

References

  • National Institute of Standards and Technology (NIST). (2021). 2-Iodobutane Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Alkyl Iodides. Retrieved October 26, 2023, from [Link]

  • Lunn, G., & Sansone, E. B. (1991). Validated methods for degrading hazardous chemicals: some halogenated compounds. American Industrial Hygiene Association Journal.[2] (Reference for degradation pathways of alkyl iodides).

Sources

A Senior Application Scientist's Guide to Assessing Secondary Kinetic Isotope Effects in 2-Iodobutane-D9 for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed guide designed for researchers, medicinal chemists, and process development scientists. In the intricate world of reaction mechanism elucidation, few tools are as sensitive and informative as the kinetic isotope effect (KIE). This guide will move beyond theoretical discussions to provide a practical, in-depth comparison of reaction kinetics between 2-iodobutane and its deuterated analogue, 2-Iodobutane-D9. We will explore the causality behind the experimental design, present a robust protocol, and interpret the resulting data to distinguish between competing nucleophilic substitution pathways.

The Foundational Principle: Why Secondary KIEs Reveal Reaction Pathways

A kinetic isotope effect is the change in a reaction's rate when an atom in the reactant is replaced with one of its heavier isotopes.[1][2][3] While primary KIEs are observed when the bond to the isotopic atom is broken in the rate-determining step, secondary kinetic isotope effects (SKIEs) arise when the isotopically substituted bond is not broken.[1][4] This makes them exceptionally powerful probes of subtle geometric and electronic changes at the transition state.

For a substrate like 2-iodobutane, we are primarily interested in the α-secondary KIE. This effect originates from changes in the vibrational frequencies of the Cα-H (or Cα-D) bonds as the hybridization of the alpha-carbon (the one bonded to the iodine) changes between the ground state and the transition state.

  • For an Sₙ2 Mechanism: The ground state is sp³ hybridized. The transition state involves a five-coordinate, trigonal bipyramidal carbon. The Cα-H bonds are compressed and sterically hindered, leading to an increase in their bending vibrational frequencies. This change is more pronounced for C-H than for the heavier C-D bonds. The result is typically a small inverse (kH/kD < 1) or a negligible (kH/kD ≈ 1) KIE.[5][6]

  • For an Sₙ1 Mechanism: The rate-determining step is the formation of a planar, sp² hybridized carbocation. The transition state leading to this intermediate has significant sp² character. The Cα-H bonds move from a constrained sp³ environment to a less hindered sp² geometry, decreasing the energy of the out-of-plane bending vibrations. This leads to a significant normal KIE (kH/kD > 1) , often in the range of 1.10-1.25.[1]

Therefore, by precisely measuring the reaction rates of 2-iodobutane and this compound, we can gain direct experimental evidence for the operative mechanism.

Experimental Design: A Comparative Kinetics Study

Our objective is to determine the rate constants for the solvolysis of both 2-iodobutane and its fully deuterated isotopologue, this compound, under identical conditions. Solvolysis is an ideal choice as its mechanism can be modulated between Sₙ1 and Sₙ2 pathways by varying solvent polarity and nucleophilicity.

Materials and Reagents
ReagentSpecificationPurpose
2-Iodobutane≥98%, stabilizedNon-deuterated substrate (Light)
This compoundIsotopic Purity ≥98%Deuterated substrate (Heavy)
EthanolAnhydrous, 200 proofSolvent / Nucleophile
Deionized Water18.2 MΩ·cmCo-solvent
PhenolphthaleinIndicator GradeTitration Indicator
Sodium Hydroxide0.01 M, standardizedTitrant
AcetoneACS GradeQuenching Agent
Experimental Workflow Diagram

The overall process, from preparation to final data analysis, follows a logical sequence designed to minimize systematic errors.

G cluster_prep 1. Preparation cluster_reaction 2. Kinetic Run cluster_analysis 3. Analysis & Calculation P1 Prepare 80:20 EtOH:H2O Solvent P2 Prepare 0.05 M Substrate Solutions (Light & Heavy) P1->P2 P3 Thermostat Reactions at 25.0°C P2->P3 R1 Initiate Reactions Simultaneously P3->R1 R2 Withdraw Aliquots at Timed Intervals (t=0, 10, 20, 30, 60, 90 min) R1->R2 R3 Quench Aliquot in Acetone R2->R3 A1 Titrate Liberated HI with NaOH R3->A1 A2 Calculate [Product] at each Time Point A1->A2 A3 Plot ln([S]₀/[S]t) vs. Time A2->A3 A4 Determine k_H and k_D from Slopes A3->A4 A5 Calculate KIE = k_H / k_D A4->A5

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodobutane-D9

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 2-Iodobutane-D9. However, the lifecycle of these materials extends beyond the experiment, and their responsible disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding each procedural step in the fundamental chemical principles that govern its safe handling.

The strategic replacement of hydrogen with deuterium can significantly alter a compound's metabolic fate, a principle known as the kinetic isotope effect, which is invaluable in drug development.[1] While this compound shares many properties with its non-deuterated analog, its identity as a deuterated, flammable, and halogenated organic compound necessitates a specific and rigorous disposal pathway.[1][2][3][4]

Core Principles: Hazard Assessment and Waste Segregation

Understanding the inherent hazards of this compound is the foundation of its safe management. Its disposal protocol is dictated by three primary characteristics: flammability, reactivity as a halogenated alkane, and potential health effects.

  • Flammability: 2-Iodobutane is a flammable liquid with a flash point of 24°C (75.2°F).[5] Its vapors are heavier than air and can form explosive mixtures with air, capable of traveling to an ignition source and flashing back.[3][6] Therefore, all handling and disposal procedures must be conducted away from heat, sparks, or open flames, using grounded equipment and non-sparking tools.[7][8]

  • Reactivity: As a halogenated aliphatic compound, 2-Iodobutane is moderately reactive and incompatible with strong oxidizing agents and strong bases.[7][8] Contact with strong bases can lead to elimination reactions, forming alkenes.[9][10] In a fire, it can produce poisonous gases, including hydrogen iodide.[11]

  • Health Hazards: The compound may cause toxic effects if inhaled or absorbed through the skin and is irritating to the skin, eyes, and respiratory system.[6][11]

The Causality of Segregation:

The single most important principle in chemical waste management is segregation. This compound must be disposed of as halogenated organic waste . This is not merely an administrative classification; it is a critical safety and environmental directive. Halogenated wastes require specialized high-temperature incineration to safely break the carbon-halogen bonds and scrub the resulting acid gases (like HI) from the flue stream.[12][13] Mixing this waste with non-halogenated solvents can contaminate large volumes of waste that could otherwise be recycled or fuel-blended, and it can disrupt the specific incineration process required for halogenated compounds.[12]

Personal Protective Equipment (PPE) Protocol

Prior to handling this compound for any purpose, including disposal, the following minimum personal protective equipment must be worn. The goal is to create a complete barrier against skin contact, eye exposure, and inhalation.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[5][14][15]Protects against splashes and irritating vapors. Standard safety glasses are insufficient.[15]
Hand Protection Nitrile or other chemically-resistant gloves.[14]Provides a barrier against skin absorption. Gloves should be inspected before use and changed regularly or immediately upon known contact with the chemical.[15]
Body Protection Chemical-resistant lab coat or apron.[14]Protects skin and personal clothing from contamination in the event of a splash or small spill.
Respiratory Protection Use only in a certified chemical fume hood.[14] If a fume hood is not available, a multi-purpose combination respirator cartridge (e.g., type ABEK) is required.[2][5]The compound's vapors can be harmful if inhaled.[6] A fume hood provides the primary engineering control to prevent respiratory exposure.

Step-by-Step Disposal Protocol for this compound Waste

This protocol applies to pure this compound, solutions containing it, and the first rinsate from cleaning contaminated containers.

Step 1: Designate the Correct Waste Container

  • Select a container made of a material compatible with this compound, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.

  • The container must be designated exclusively for "Halogenated Organic Waste." [12][16] Never mix with non-halogenated solvents, acids, bases, or aqueous waste.[12][17]

  • Ensure the container is stored in secondary containment (e.g., a larger, chemically-resistant bin) to contain any potential leaks.[18]

Step 2: Label the Waste Container Accurately

  • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[18]

  • Clearly write the full chemical name: "(±)-2-Iodobutane-d9" . Do not use abbreviations.[18]

  • List all other constituents and their approximate percentages if it is a mixed waste stream.

  • Keep a running log of the waste added to the container.

Step 3: Transfer Waste into the Container

  • Conduct all transfers inside a certified chemical fume hood.

  • Use a funnel to prevent spills. Do not leave the funnel in the container during storage.[18]

  • Fill the container to no more than 80-90% of its capacity to allow for vapor expansion.

  • Keep the container securely capped at all times, except when adding waste.[18]

Step 4: Interim Storage of the Waste Container

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[17]

  • The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials (strong oxidizers, bases).[1][3][8]

  • Ensure the SAA is equipped with a spill kit.[17]

Step 5: Arrange for Final Disposal

  • Once the waste container is full or has been in storage for a designated period (per institutional policy), contact your EHS department to schedule a waste pickup.[1][18]

  • Do not attempt to dispose of the chemical waste through any other means, such as drain disposal or evaporation. This is strictly prohibited and unsafe.[18] EHS will manage the transport to a licensed hazardous waste disposal facility for proper treatment, which is typically incineration.[12]

Managing Empty Containers and Contaminated Materials

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1]

    • Add a small amount of solvent to the container, cap it, and shake thoroughly.

    • Pour the rinsate into your designated "Halogenated Organic Waste" container.[1]

    • Repeat this process two more times.

    • After the third rinse, allow the container to air dry completely in a fume hood.

    • Deface or remove the original label, and dispose of the container as regular laboratory glass or plastic waste, as per your institution's guidelines.[1][17]

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.

Emergency Procedures: Spill Management

A spill of this compound requires immediate and decisive action. The following workflow outlines the critical decision points and actions.

Spill_Response_Workflow cluster_assessment Initial Response cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs assess Assess Severity & Risk (Quantity, Location, Ventilation) spill->assess Immediately major Major Spill (Large quantity, poor ventilation, immediate fire/health hazard) assess->major High Risk minor Minor Spill (Small, contained, manageable by lab personnel) assess->minor Low Risk evacuate Alert others & Evacuate Area major->evacuate notify Call EHS / Emergency Services (911) from a safe location evacuate->notify isolate Isolate the area. Close doors, restrict access. notify->isolate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) minor->ppe control Control Ignition Sources (Turn off equipment) ppe->control contain Contain Spill (Use absorbent pads/sand around the spill) control->contain cleanup Clean Up (Absorb spill, work from outside in. Use non-sparking tools) contain->cleanup dispose Package & Dispose (Collect all materials in a sealed container. Label as Halogenated Waste) cleanup->dispose

Caption: Decision workflow for responding to a this compound spill.

Detailed Spill Cleanup Steps (for minor, manageable spills):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.[19][20]

  • Eliminate Ignition Sources: Turn off all nearby equipment and remove any sources of sparks or flames.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover the spill with a non-combustible absorbent material like sand, dry earth, or a commercial sorbent.[7][8]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for disposal as halogenated waste.[7]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), and place the cloth in the waste container.

  • Report: Inform your supervisor and EHS department of the incident, even if it is a minor spill.

References

  • 2-Iodobutane | CAS#:513-48-4. Chemsrc. [Link]

  • Hazardous Substance Fact Sheet: 2-Iodobutane. New Jersey Department of Health. [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • 2-Iodobutane | C4H9I | 513-48-4 – Detectors & Protection Equipment. Dräger VOICE. [Link]

  • To neutralize any acid contaminating the crude alkyl halide, the organic layer was washed with aqueous. (2023). Brainly.com. [Link]

  • Appendix III List of Halogenated Organic Compounds. California Code of Regulations, Westlaw. [Link]

  • Safety Data Sheet: Deuterium. (2015). CK Special Gases. [Link]

  • Emergency Spill Response Guidelines. New Pig. [Link]

  • Emergency Response Procedure. LEAP Online. [Link]

  • Immobilization of Fission Iodine by Reaction with a Fullerene Containing Carbon Compound and Insoluble Natural Organic Matrix. (2003). University of Nevada, Las Vegas. [Link]

  • Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • When Used Oil Is Regulated as a Hazardous Waste. Arizona Department of Environmental Quality. [Link]

  • Spill Control/Emergency Response. University of Oklahoma Health Sciences. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]

  • Personal Protective Equipment Guidance. Dow Corporate. [Link]

  • 2-Iodobutane, (2S)-. PubChem, NIH. [Link]

  • Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Emergency response / spill control. Health and Safety Executive (HSE). [Link]

  • Method of neutralizing alkyl polyglycoside solutions.
  • 7.4: Reactions of Alkyl Halides- Substitution and Elimination. (2020). Chemistry LibreTexts. [Link]

  • Iodine recovery facility. REMONDIS SAVA. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Iodobutane-D9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Compound: 2-Iodobutane-D9 (Sec-Butyl Iodide-D9) CAS (Unlabeled): 513-48-4 Primary Hazards: Alkylating Agent, Flammable Liquid, Photosensitive, Volatile.[1] Operational Priority: This guide prioritizes containment . Because this compound is a deuterated isotope, it carries a dual risk profile: biological toxicity (potential DNA alkylation) and economic loss (high replacement cost). Standard "splash protection" is insufficient; permeation resistance is the standard.

Risk Assessment Profile (The "Why")

As a Senior Application Scientist, I must clarify that deuterium substitution (


H) does not alter the chemical toxicity of the parent compound. You must handle this as a potent alkylating agent.
Hazard CategorySpecific RiskMechanism of Action
Chemical Toxicity Alkylation Alkyl iodides are electrophilic. They can transfer the butyl group to nucleophilic sites on DNA/proteins (SN2 reaction), posing mutagenic/carcinogenic risks.
Physical Hazard Flammability Flash point ~21°C. Vapors are heavier than air and can travel to ignition sources.
Reactivity Decomposition Homolytic cleavage of the C-I bond occurs under UV light, liberating Iodine (

) and compromising isotopic purity.
Isotopic Integrity H-D Exchange Exposure to atmospheric moisture (

) can lead to proton-deuterium exchange, ruining the enrichment level (>98% D).[2]

PPE Matrix & Selection Logic

The "Nitrile Trap": Do not rely solely on standard disposable nitrile gloves. Low-molecular-weight alkyl iodides permeate thin nitrile (< 4 mil) in < 15 minutes .

Glove Selection Protocol

For handling this compound, we utilize a Double-Glove System to balance dexterity with breakthrough resistance.

  • Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) .

    • Why: These provide >4 hours of breakthrough time against alkyl halides.

    • Trade-off: Poor dexterity/fit.

  • Outer Layer (Mechanical/Grip): High-Grade Nitrile (minimum 5 mil) .

    • Why: Protects the inner laminate glove from tears, provides grip, and offers immediate splash indication.

Respiratory & Eye Protection[3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the volatility of the compound.

  • Respiratory: All operations must occur within a certified Chemical Fume Hood .

    • Velocity: Face velocity must be maintained between 80–100 fpm.

    • Backup: If fume hood work is impossible (e.g., instrument maintenance), use a half-face respirator with Organic Vapor (OV) cartridges.

Visualization: PPE Decision Logic

PPE_Logic Start Task Assessment: this compound ExposureType Exposure Potential? Start->ExposureType Incidental Incidental Splash (Transfer < 1mL) ExposureType->Incidental Prolonged High Risk / Immersion (Synthesis / Cleanup) ExposureType->Prolonged Glove_Incidental Double Glove: Inner: 5mil Nitrile Outer: 5mil Nitrile (Change immediately on splash) Incidental->Glove_Incidental Glove_Prolonged Laminate Liner: Inner: Silver Shield® (EVOH) Outer: 8mil Nitrile Prolonged->Glove_Prolonged Resp_Control Engineering Control: Fume Hood Required Glove_Incidental->Resp_Control Glove_Prolonged->Resp_Control

Caption: Decision matrix for glove selection based on exposure duration and volume. Note the escalation to Laminate liners for high-risk tasks.

Operational Protocol: Handling & Storage

Scientific Integrity Note: This protocol is designed to prevent "Silent Degradation"—where the chemical remains safe to handle but becomes useless for experimentation due to Iodine liberation or H-D exchange.

Phase 1: Preparation
  • Dry Environment: Ensure all glassware (syringes, NMR tubes) is oven-dried (>120°C) and cooled in a desiccator. Moisture is the enemy of deuteration.

  • Light Exclusion: Wrap the reaction vessel or storage bulb in aluminum foil if it is not already amber glass.

Phase 2: Transfer (The "Air-Free" Technique)

Do not pour this liquid. Pouring increases surface area for evaporation and moisture uptake.

  • Purge: Flush the receiving vessel with dry Nitrogen or Argon.

  • Extract: Use a glass-tight syringe with a long stainless steel needle.

  • Pressure Equalization: If withdrawing >5 mL, use a dual-needle technique (one for liquid, one for inert gas backfill) to prevent vacuum lock.

  • Inject: Transfer directly through the septum of the receiving vessel.

Phase 3: Storage
  • Temperature: Store at 2°C – 8°C (Refrigerated).

  • Stabilization: Ensure a piece of Copper wire/mesh is present in the storage bottle. Copper acts as a radical scavenger, reacting with free Iodine (

    
    ) to form Copper Iodide (
    
    
    
    ), preventing the autocatalytic decomposition cycle.
  • Seal: Parafilm is insufficient. Use a Teflon-lined cap and over-wrap with electrical tape or a secondary containment jar.

Visualization: Handling Workflow

Workflow Storage Storage (4°C, Dark, Cu-Stabilized) Check Visual Check (Colorless = Good) (Brown = Iodine Free) Storage->Check Inspect Transfer Syringe Transfer (Inert Atmosphere) Check->Transfer Pass Waste Disposal (Halogenated Stream) Check->Waste Fail (Degraded) Prep Glassware Prep (Oven Dry 120°C) Prep->Transfer Ready Use Experiment/NMR Transfer->Use Use->Waste

Caption: Operational workflow emphasizing the visual quality check (iodine detection) and moisture-free preparation steps.

Emergency Response & Disposal

Spill Management

Small Spill (< 5 mL):

  • Evacuate the immediate area (vapors are irritating).

  • Don PPE: Silver Shield gloves + Goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk with alkyl iodides).

  • Clean: Wipe surface with a dilute Sodium Thiosulfate solution (5%) to reduce any free iodine (indicated by brown staining).

Disposal Compliance
  • Classification: Halogenated Organic Waste.

  • Segregation: NEVER mix with strong oxidizers or alkali metals.

  • Labeling: Clearly tag as "Contains Heavy Isotopes" if your facility tracks deuterium for mass balance, though chemically it is treated as standard halogenated waste.

References

  • PubChem. (n.d.). 2-Iodobutane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.